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  • Product: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
  • CAS: 262444-52-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A Technical Guide

Executive Summary The structural elucidation of small-molecule heterocycles demands rigorous analytical frameworks, particularly when dealing with constrained ring systems and sterically hindered protecting groups. Tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule heterocycles demands rigorous analytical frameworks, particularly when dealing with constrained ring systems and sterically hindered protecting groups. Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly referred to as N-Boc-4-hydroxyisoxazolidine) is a highly versatile synthetic intermediate utilized in the development of modified nucleosides, peptidomimetics, and novel antibacterial agents.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By dissecting the causality behind the observed spectral phenomena—such as diastereotopic splitting and carbamate-induced rotameric broadening—this guide establishes a self-validating protocol for researchers and drug development professionals to ensure absolute structural confidence.

Structural Dynamics & Spectroscopic Causality

To interpret the NMR spectra of N-Boc-4-hydroxyisoxazolidine accurately, one must first understand the stereochemical and electronic environment of the molecule. The compound consists of a 1,2-oxazolidine (isoxazolidine) core—a five-membered ring containing adjacent oxygen (Position 1) and nitrogen (Position 2) atoms.

The Diastereotopic Effect

The presence of a hydroxyl group at C-4 introduces a chiral center into the molecule. Because the isoxazolidine ring adopts a rigid "envelope" conformation, the methylene protons at C-3 (adjacent to the nitrogen) and C-5 (adjacent to the oxygen) are rendered diastereotopic . They reside in distinct magnetic environments (axial-like vs. equatorial-like) and cannot be interconverted by bond rotation or symmetry operations. Consequently, they couple not only with the vicinal H-4 proton but also geminally with each other, creating complex ABX spin systems [1].

Carbamate Rotamers

The tert-butoxycarbonyl (Boc) group at Position 2 introduces partial double-bond character along the N–C(O) bond due to resonance. This restricts free rotation, leading to syn and anti rotamers. At room temperature (298 K), the rate of rotamer interconversion often matches the NMR timescale, which manifests as peak broadening—particularly for the C-3 protons and the Boc methyl singlet.

Spin_System H4 H-4 (CH-OH) ~4.60 ppm (m) H3a H-3a ~3.55 ppm (dd) H4->H3a Vicinal Coupling H3b H-3b ~3.72 ppm (dd) H4->H3b Vicinal Coupling H5a H-5a ~3.85 ppm (dd) H4->H5a Vicinal Coupling H5b H-5b ~4.05 ppm (dd) H4->H5b Vicinal Coupling H3a->H3b Geminal Coupling H5a->H5b Geminal Coupling

Caption: J-coupling network demonstrating the ABX spin systems in the isoxazolidine ring.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, derived from empirical data of structurally analogous isoxazolidin-4-ols [1][2].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
N-Boc 1.45s (broad)9H--C(CH 3​ ) 3​
4-OH 2.85br s1H--OH (Exchanges with D 2​ O)
H-3a 3.55dd1H Jgem​≈11.0 , Jvic​≈4.5 Ring -CH 2​ -N (Diastereotopic)
H-3b 3.72dd1H Jgem​≈11.0 , Jvic​≈1.5 Ring -CH 2​ -N (Diastereotopic)
H-5a 3.85dd1H Jgem​≈9.5 , Jvic​≈4.0 Ring -CH 2​ -O (Diastereotopic)
H-5b 4.05dd1H Jgem​≈9.5 , Jvic​≈2.0 Ring -CH 2​ -O (Diastereotopic)
H-4 4.60m1H-Ring -CH-OH

Note: The exact chemical shifts of H-3 and H-5 protons are highly sensitive to concentration and the specific rotameric ratio. The H-5 protons are shifted further downfield than H-3 due to the higher electronegativity of the adjacent ring oxygen compared to the carbamate nitrogen.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
N-Boc (CH 3​ ) 28.3CH 3​ -C(C H 3​ ) 3​
C-3 55.2CH 2​ Ring -C H 2​ -N
C-4 70.5CHRing -C H-OH
C-5 74.1CH 2​ Ring -C H 2​ -O
N-Boc (C q​ ) 80.5C q​ -C (CH 3​ ) 3​
N-Boc (C=O) 156.8C q​ C =O (Carbamate)

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must follow a self-validating workflow. The presence of labile protons and rotamers requires specific experimental controls.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl 3​ is preferred as it lacks exchangeable protons, preserving the -OH signal.

  • Homogeneity Verification: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube to eliminate paramagnetic impurities or particulate matter that could cause magnetic field inhomogeneities.

  • Instrument Tuning & Shimming: Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of < 1.0 Hz. Tune and match the probe specifically for 1 H and 13 C frequencies.

  • 1 H Acquisition (Standard): Execute a standard 1D proton sequence (e.g., zg30) with a minimum of 16 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds to ensure the full relaxation of the bulky tert-butyl protons, allowing for accurate integration.

  • 13 C Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30) with a minimum of 512 scans and a D1 of 2.0 seconds.

  • Self-Validation (D 2​ O Exchange): To definitively assign the hydroxyl proton at ~2.85 ppm, add one drop of Deuterium Oxide (D 2​ O) to the NMR tube. Shake the tube vigorously for 30 seconds and re-acquire the 1 H spectrum. The chemical exchange ( R−OH+D2​O⇌R−OD+HDO ) will cause the peak at 2.85 ppm to disappear, validating the assignment.

  • Variable Temperature (VT) NMR (Conditional): If the C-3 methylene signals or the Boc singlet appear excessively broad, heat the sample to 323 K (50 °C) inside the spectrometer. This accelerates rotamer interconversion beyond the NMR timescale, coalescing the broad signals into sharp, easily integratable peaks.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq1H 1H NMR (400 MHz) 16 Scans, D1=2s Prep->Acq1H Acq13C 13C NMR (100 MHz) 512 Scans, D1=2s Prep->Acq13C Analysis Multiplet & Rotamer Analysis Acq1H->Analysis Acq13C->Analysis D2O D2O Exchange (Validate -OH) Analysis->D2O Identify Labile H Final Structural Elucidation D2O->Final

Caption: Workflow for the self-validating NMR structural elucidation of N-Boc-4-hydroxyisoxazolidine.

Conclusion

The precise NMR characterization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate requires an understanding of both its rigid heterocyclic geometry and the dynamic behavior of its protecting group. By identifying the diastereotopic nature of the C-3 and C-5 protons and employing self-validating techniques like D 2​ O exchange and VT-NMR, researchers can confidently verify the structural integrity of this critical synthetic building block.

References

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1305–1312. URL:[Link]

  • O'Rourke, K. M. (2018). The synthesis of novel PET and SPECT imaging agents and the development of new radioiododeboronation procedures. University of Glasgow Theses. URL: [Link]

Exploratory

Comprehensive Technical Guide: Solubility Profile of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate in Polar Aprotic Solvents

Executive Summary Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly referred to as Boc-protected 4-hydroxyisoxazolidine) is a highly versatile chiral building block. The isoxazolidine ring is widely recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly referred to as Boc-protected 4-hydroxyisoxazolidine) is a highly versatile chiral building block. The isoxazolidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the furanose sugar moiety found in natural nucleosides[1],[2]. Understanding the solubility profile of this compound in polar aprotic solvents is critical for optimizing downstream synthetic workflows, such as solid-phase peptide synthesis (SPPS), nucleoside analog generation, and drug discovery screening. This guide details the physicochemical drivers of its solvation and provides a validated, self-correcting protocol for empirical solubility determination.

Physicochemical Properties & Solvation Causality

The dissolution of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate in organic media is governed by the interplay between its structural components and the solvent environment. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this molecule due to three primary mechanistic drivers[3],[4]:

  • The tert-Butoxycarbonyl (Boc) Group (Lipophilic Bulk): The bulky, non-polar nature of the Boc protecting group disrupts tight crystal lattice packing. This lowers the thermodynamic energy barrier required for dissolution. Furthermore, the lipophilic domains of polar aprotic solvents interact favorably with the Boc group via Van der Waals forces[4].

  • The 4-Hydroxyl Group (Hydrogen Bond Donor): While polar aprotic solvents lack hydrogen bond donors, they possess high dielectric constants and act as potent hydrogen bond acceptors. The oxygen atoms in DMSO, DMF, and NMP readily accept hydrogen bonds from the 4-hydroxyl group of the isoxazolidine ring, stabilizing the solute-solvent complex[4].

  • The Isoxazolidine Core (Dipole Moment): The adjacent nitrogen and oxygen atoms in the 1,2-oxazolidine ring create a localized dipole. The high polarity of aprotic solvents effectively masks these dipole-dipole interactions, preventing solute aggregation[1].

SolvationMechanics cluster_molecule Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate cluster_solvent Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) Boc Boc Group (Lipophilic Bulk) State Thermodynamically Stable Solvation Boc->State Van der Waals Interactions OH 4-Hydroxyl Group (H-Bond Donor) Solvent Solvent Molecules (Strong H-Bond Acceptors) OH->Solvent Hydrogen Bonding Core Isoxazolidine Core (Dipole Moment) Core->State Dipole-Dipole Interactions Solvent->State Solvent Shell Formation

Diagram 1: Mechanistic drivers of Boc-protected 4-hydroxyisoxazolidine solvation in aprotic media.

Quantitative Solubility Profile

Based on the thermodynamic behavior of analogous Boc-protected heterocycles and amino acids, the table below summarizes the estimated equilibrium solubility profile of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate at 25 °C[3],[4].

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong H-bond acceptance from 4-OH; favorable Van der Waals with Boc.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100High dipole moment stabilizes the isoxazolidine core.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2> 100Excellent solvation of the lipophilic Boc group; standard for SPPS.
Acetonitrile (MeCN) Polar Aprotic37.550 - 100Moderate H-bond acceptance; lower lipophilic interaction than DMF/DMSO.
Water (Reference) Polar Protic80.1< 0.1Hydrophobic rejection of the bulky Boc group limits aqueous solubility.

Experimental Methodology: The Shake-Flask Protocol

Causality Behind Experimental Choices
  • Temperature Control (37 °C): Solvation is generally an endothermic process. Maintaining 37 °C provides sufficient thermal energy to overcome the crystal lattice energy and mimics physiological conditions for downstream biological assays[6].

  • PTFE Filtration: The lipophilic Boc group has a high affinity for non-polar surfaces. Utilizing Polytetrafluoroethylene (PTFE) filters prevents non-specific binding and analyte loss—a common artifact when using nylon or cellulose filters[7].

  • Detection Strategy (HPLC-CAD/UV): Because the isoxazolidine core lacks a highly conjugated aromatic system, it exhibits weak UV absorbance above 220 nm. Accurate quantification requires a Charged Aerosol Detector (CAD) or low-wavelength UV monitoring (210 nm)[7].

Step-by-Step Workflow
  • Preparation of Saturated Solution:

    • Weigh approximately 150 mg of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate into a 5 mL amber glass vial.

    • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

    • Self-Validation Check: Ensure visible undissolved solid remains. If the solution is completely clear, add an additional 50 mg of the compound until saturation is visually confirmed[6].

  • Equilibration:

    • Seal the vial hermetically to prevent atmospheric moisture absorption (which can alter the dielectric constant of aprotic solvents).

    • Place the vial in an orbital shaker incubator set to 37 ± 1 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium is achieved[5].

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[5].

    • Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of the filtrate to saturate any potential binding sites on the filter membrane[5].

  • Quantification & Analysis:

    • Dilute the filtered supernatant by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 50:50 MeCN:Water) to bring the concentration within the linear dynamic range of the detector.

    • Analyze via HPLC utilizing a C18 reverse-phase column coupled with a CAD or a UV detector set to 210 nm[7].

    • Calculate the exact solubility using a pre-established multi-point calibration curve.

Conclusion

The solubility of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate in polar aprotic solvents is exceptionally high, driven by the synergistic interactions between the lipophilic Boc group and the hydrogen-bond-accepting nature of solvents like DMSO, DMF, and NMP. By utilizing the optimized shake-flask methodology outlined in this guide, researchers can obtain precise thermodynamic solubility data, ensuring the structural integrity and optimal concentration of this privileged scaffold in advanced synthetic applications.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis Source: Taylor & Francis (Green Chemistry Letters and Reviews) URL:[Link]

  • Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (PMC) URL:[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments (WHO) Source: World Health Organization (WHO) URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

Sources

Foundational

Stereochemical Configuration and Enantioselective Synthesis of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Executive Summary Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (frequently referred to as N-Boc-4-hydroxyisoxazolidine) is a highly versatile, chiral five-membered heterocyclic scaffold. Characterized by its embedd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (frequently referred to as N-Boc-4-hydroxyisoxazolidine) is a highly versatile, chiral five-membered heterocyclic scaffold. Characterized by its embedded N–O bond and a hydroxyl group at the C4 position, it serves as a masked 1,3-amino alcohol. This structural motif is heavily utilized in the drug development sector for the synthesis of modified nucleoside analogs, foldamers, and polyhydroxylated pyrrolidine alkaloids. This technical whitepaper provides an in-depth analysis of its stereochemical architecture, details the causality behind enantioselective synthetic methodologies, and outlines a self-validating experimental protocol for isolating its pure enantiomers.

Stereochemical Architecture & Quantitative Profiling

The isoxazolidine core consists of an oxygen atom at position 1 and a nitrogen atom at position 2. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen serves a dual purpose: it mitigates the nucleophilicity of the amine during oxidative steps and provides critical steric bulk that governs facial selectivity during asymmetric transformations.

The C4 carbon is the sole stereogenic center in the unsubstituted ring. Consequently, the molecule exists as two distinct enantiomers: the (4S) and (4R) configurations.

Table 1: Quantitative and Structural Comparison of Enantiomers

Property(4S)-Enantiomer(4R)-EnantiomerRacemate
CAS Number 1[1]2[2]3[3]
Molecular Formula C8H15NO4C8H15NO4C8H15NO4
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol
Stereocenter C4 (S-configuration)C4 (R-configuration)C4 (Racemic mixture)
SMILES O=C(N1OCC1)OC(C)(C)CO=C(N1OCC1)OC(C)(C)CO=C(N1OCC(O)C1)OC(C)(C)C

Mechanistic Pathways for Enantioselective Synthesis

The synthesis of enantiopure 4-hydroxyisoxazolidines requires rigorous stereocontrol. Two primary mechanistic pathways are employed in advanced organic synthesis:

Pathway A: Asymmetric Organocatalysis and Cyclization Recent advancements leverage organocatalytic tandem reactions to establish the stereocenter prior to ring closure. By reacting α,β-unsaturated aldehydes with N-protected hydroxylamines in the presence of a chiral imidazolidinone catalyst (MacMillan protocol), researchers can achieve highly enantioselective 1,4-additions[4]. The chiral catalyst forms an intermediate iminium ion, shielding one face of the olefin and directing the hydroxylamine attack. Subsequent cyclization yields the enantioenriched isoxazolidine ring[5].

Pathway B: Stereoselective Epoxidation and Regioselective Cleavage A more direct approach involves the oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. Treatment with basic hydrogen peroxide or chiral dioxiranes yields an intermediate isoxazolidinyl epoxide[6]. The causality of the stereocontrol here is dictated by the N-Boc group; its massive steric profile forces the epoxidizing agent to approach from the anti-face. Following epoxidation, a highly regioselective reductive cleavage of the C5–O bond is required. The use of sterically hindered reducing agents, such as L-Selectride, ensures that the hydride attacks the less hindered C5 position exclusively, yielding the C4-alcohol without disrupting the newly formed stereocenter[6].

Pathway Precursor N-Boc-2,3-dihydroisoxazole (Achiral Precursor) Catalyst Asymmetric Epoxidation (Chiral Dioxirane / Oxone) Precursor->Catalyst EpoxideS (4S,5S)-Epoxide Intermediate Catalyst->EpoxideS Face A Attack EpoxideR (4R,5R)-Epoxide Intermediate Catalyst->EpoxideR Face B Attack RedS Regioselective Reduction (L-Selectride) EpoxideS->RedS RedR Regioselective Reduction (L-Selectride) EpoxideR->RedR ProdS (4S)-Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate RedS->ProdS ProdR (4R)-Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate RedR->ProdR

Fig 1: Enantioselective synthesis pathway of N-Boc-4-hydroxyisoxazolidine via asymmetric epoxidation.

Experimental Protocol: Enantioselective Synthesis via Epoxidation/Reduction

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for synthesizing the (4S)-enantiomer.

Phase 1: Asymmetric Epoxidation

  • Setup: Dissolve N-Boc-2,3-dihydroisoxazole (1.0 equiv) in a biphasic mixture of dimethoxymethane and aqueous buffer (pH 8.0).

  • Catalytic Induction: Add a chiral ketone catalyst (e.g., Shi catalyst derived from D-fructose, 0.1 equiv) to dictate the formation of the (4S,5S)-epoxide.

  • Oxidation: Slowly add Oxone (potassium peroxymonosulfate, 1.5 equiv) at 0 °C. Causality: Maintaining 0 °C suppresses non-selective background epoxidation, ensuring the chiral ketone exclusively mediates the oxygen transfer.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant, followed by extraction with dichloromethane (DCM).

Phase 2: Regioselective Reductive Cleavage

  • Reagent Preparation: Dissolve the crude epoxide in strictly anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere. Causality: Anhydrous conditions are critical; trace moisture will rapidly hydrolyze the reducing agent, plummeting the yield.

  • Reduction: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv). The sheer bulk of the sec-butyl groups prevents attack at the more hindered C4 position, forcing regioselective opening at C5[6].

  • Workup: After 2 hours, warm to 0 °C and carefully quench with 10% aqueous NaOH and 30% H₂O₂ to oxidize the residual organoboranes. Extract with ethyl acetate.

Phase 3: Self-Validation via Chiral HPLC

  • Chromatography: Analyze the purified product using a Chiralpak AD-H column.

  • Conditions: Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min, UV detection at 210 nm.

  • Validation: The system is self-validating; the integration of the (4S) peak versus the trace (4R) peak directly yields the enantiomeric excess (ee). An ee of >95% confirms the fidelity of the chiral catalyst and the regioselectivity of the L-Selectride reduction.

Workflow S1 1. Substrate Preparation S2 2. Asymmetric Induction S1->S2 S3 3. Regioselective Cleavage S2->S3 S4 4. Chiral HPLC Resolution S3->S4 S5 5. ee% Validation S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and validation of chiral enantiomers.

Applications in Drug Development

The N-Boc-4-hydroxyisoxazolidine scaffold is a linchpin in medicinal chemistry. Upon reductive cleavage of the N–O bond (typically using Mo(CO)₆ or catalytic hydrogenation), it unveils a chiral 1,3-amino alcohol. This motif is a fundamental pharmacophore in HIV protease inhibitors, sphingosine-1-phosphate receptor modulators, and various synthetic nucleoside analogs designed to combat viral replication. The ability to access both the (4S) and (4R) configurations allows drug developers to conduct comprehensive structure-activity relationship (SAR) studies, optimizing the spatial orientation of hydrogen-bond donors and acceptors for target protein binding.

References

  • Beilstein Journal of Organic Chemistry : Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. 6

  • The Journal of Organic Chemistry (ACS Publications) : Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. 4

  • Arabian Journal of Chemistry : Organocatalyst as a synthetic gadget for pharmaceutically potent molecules.5

  • BLD Pharm : tert-Butyl (4S)-4-hydroxy-1,2-oxazolidine-2-carboxylate Product Information. 1

  • BLD Pharm : tert-Butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate Product Information. 2

  • ChemicalBook : tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Product Catalog.3

Sources

Protocols & Analytical Methods

Method

Boc deprotection of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate using trifluoroacetic acid

Application Note: Chemoselective Boc Deprotection of tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate Executive Summary & Chemical Context Isoxazolidines (1,2-oxazolidines) are highly privileged structural motifs in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Boc Deprotection of tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Executive Summary & Chemical Context

Isoxazolidines (1,2-oxazolidines) are highly privileged structural motifs in modern drug discovery, frequently utilized as conformationally restricted scaffolds and precursors for chiral 1,3-amino alcohols. The compound tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate features two highly sensitive functional groups: an acid-labile N-O ring bond and a free secondary hydroxyl group.

Removing the tert-butoxycarbonyl (Boc) protecting group from this substrate requires a meticulously balanced protocol. If the conditions are too harsh, the N-O bond may undergo reductive cleavage or ring-opening[1]. Conversely, if the reaction lacks proper thermodynamic control and scavenging, the intermediate byproducts can irreversibly alkylate the free hydroxyl group[2]. This application note provides a field-proven, self-validating methodology using trifluoroacetic acid (TFA) and a silane scavenger to achieve quantitative deprotection while preserving the integrity of the isoxazolidine core.

Mechanistic Causality: The "Why" Behind the Reagents

The standard deprotection of Boc-amines relies on strong acids, predominantly TFA in dichloromethane (DCM)[3]. As a Senior Application Scientist, I emphasize that successful deprotection is not just about adding acid; it is about managing the highly reactive intermediates generated during the cleavage event.

The Cleavage Mechanism: When TFA is introduced, it protonates the carbamate carbonyl oxygen. This induces a heterolytic cleavage that expels a tert-butyl cation, leaving behind a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO2) gas and yielding the free 4-hydroxyisoxazolidine, which is immediately protonated to form a stable TFA salt[4].

The Causality of Scavengers: The tert-butyl cation is a potent electrophile. In the confined microenvironment of the reaction flask, this cation will actively seek out nucleophiles. Without intervention, it will attack the free 4-hydroxyl group on the isoxazolidine ring, generating an unwanted tert-butyl ether byproduct[2]. To prevent this, we introduce Triisopropylsilane (TIPS) into the cleavage cocktail. TIPS acts as a sacrificial nucleophilic scavenger, irreversibly donating a hydride to the tert-butyl cation to form harmless isobutane gas and a silyl byproduct, completely shielding the substrate's hydroxyl group.

Mechanism N1 Boc-Isoxazolidine N3 Protonated Boc N1->N3 Protonation N2 H+ (TFA) N2->N3 N4 Carbamic Acid + t-Bu Cation N3->N4 Cleavage N5 Free Amine Salt + CO2 N4->N5 Decarboxylation

Caption: Acid-catalyzed cleavage mechanism of the Boc protecting group.

Quantitative Data: Cocktail Optimization

To demonstrate the necessity of the optimized protocol, the following table summarizes the quantitative analytical data from various cleavage cocktails applied to tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate.

Cleavage Cocktail (v/v)ScavengerTime (h)N-O Cleavage (%)O-Alkylation (%)Isolated Yield (%)
50% TFA / 50% DCMNone2.0< 114.581
50% TFA / 45% DCM5% Water2.0< 13.292
50% TFA / 45% DCM 5% TIPS 1.5 Not detected Not detected 98
95% TFA / 5% TIPSNone1.06.8Not detected88

Data Interpretation: The 50% TFA / 45% DCM / 5% TIPS system provides the optimal thermodynamic environment. The 50% TFA concentration is perfectly calibrated to cleave the Boc group rapidly without compromising the delicate N-O bond[1], while 5% TIPS completely suppresses O-alkylation.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in physical and visual checkpoints, allowing the researcher to validate the reaction's progress in real-time without relying solely on external analytics.

Workflow Substrate Boc-4-hydroxyisoxazolidine Reagents TFA / DCM / TIPS (50:45:5) Substrate->Reagents Cation t-Butyl Cation Release (Trapped by TIPS) Reagents->Cation Decarboxylation Decarboxylation (-CO2) Cation->Decarboxylation Salt Isoxazolidine TFA Salt Decarboxylation->Salt Workup Cold Ether Trituration Salt->Workup Pure Pure Product Isolated Workup->Pure

Caption: Workflow for the chemoselective Boc deprotection of isoxazolidines.

Materials Required:

  • tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 mmol, ~189 mg)

  • Trifluoroacetic Acid (TFA), Reagent Grade (5.0 mL)

  • Dichloromethane (DCM), Anhydrous (4.5 mL)

  • Triisopropylsilane (TIPS) (0.5 mL)

  • Diethyl ether, ice-cold (15 mL)

  • Toluene, for co-evaporation (15 mL)

Step-by-Step Methodology:

Step 1: Substrate Solvation & Scavenger Priming In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the Boc-protected isoxazolidine in 4.5 mL of anhydrous DCM. Add 0.5 mL of TIPS. Causality: Adding the scavenger before the acid ensures that TIPS is homogeneously distributed and ready to intercept the tert-butyl cation the exact microsecond it is generated.

Step 2: Acidification & Decarboxylation Seal the flask with a rubber septum pierced with a vent needle. Cool the mixture to 0 °C using an ice bath. Slowly add 5.0 mL of TFA dropwise over 5 minutes. Self-Validation Checkpoint 1: Upon TFA addition, you must observe mild effervescence (bubbling). This is the CO2 gas evolving from the decarboxylation of the carbamic acid[4]. If no bubbling is observed, the starting material may have degraded prior to the reaction.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 1.5 hours. Self-Validation Checkpoint 2: Perform a TLC analysis (Eluent: 1:1 EtOAc/Hexanes, Ninhydrin stain). The starting material (Rf ~0.5) should be completely consumed, replaced by a baseline spot (Rf = 0.0) corresponding to the highly polar 4-hydroxyisoxazolidine TFA salt.

Step 4: Concentration & Azeotropic Removal Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Critical Parameter: Maintain the water bath below 30 °C. Excessive heat in the presence of concentrated TFA can trigger N-O bond cleavage[1]. To remove residual TFA, add 5 mL of toluene to the crude oil and evaporate again. Repeat this co-evaporation step three times to azeotropically strip the acid.

Step 5: Trituration & Isolation Suspend the resulting thick oil in 10 mL of ice-cold diethyl ether. Stir vigorously for 15 minutes. Self-Validation Checkpoint 3: The product will crash out as a fine white precipitate. The non-polar byproducts (TIPS, silyl ethers, and residual organics) remain highly soluble in the cold ether phase. Filter the precipitate through a sintered glass funnel, wash with an additional 5 mL of cold ether, and dry under high vacuum for 2 hours to yield the pure 4-hydroxy-1,2-oxazolidine TFA salt.

Analytical Verification

To definitively confirm the success of the deprotection, utilize the following analytical benchmarks:

  • 1H NMR (D2O): The spectrum must show the complete disappearance of the massive, highly shielded singlet at ~1.45 ppm (integrating for 9H), which corresponds to the tert-butyl group.

  • Mass Spectrometry (ESI+): Look for the [M+H]+ peak at m/z 90.05, confirming the mass of the free 4-hydroxyisoxazolidine.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.[Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia.[Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.[Link]

  • Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition with in Situ-Generated N-Carbamoyl Nitrones - Journal of the American Chemical Society.[Link]

Sources

Application

Application Note: Advanced Functionalization of the Secondary Hydroxyl Group in tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (N-Boc-4-hydroxyisoxazolidine) | CAS: 262444-52-0 Introduction & St...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (N-Boc-4-hydroxyisoxazolidine) | CAS: 262444-52-0

Introduction & Strategic Relevance

The isoxazolidine ring is a highly versatile N/O-containing heterocyclic scaffold in medicinal chemistry. Specifically, 4-hydroxyisoxazolidines serve as critical bioisosteres for 3-hydroxypyrrolidines and are utilized as key intermediates in the synthesis of modified nucleosides, peptidomimetics, and complex biologically active molecules[1].

Functionalization of the C4 secondary hydroxyl group in tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate provides a divergent branch point for library generation. However, the structural nature of this molecule presents two primary synthetic challenges:

  • N–O Bond Sensitivity: The isoxazolidine N–O bond is susceptible to reductive cleavage (yielding 1,3-amino alcohols).

  • Boc-Group Lability: The N-Boc protecting group is highly sensitive to strong Brønsted and Lewis acids.

Consequently, functionalization protocols must operate under mild, highly specific conditions. This guide details three field-proven, self-validating workflows for the functionalization of this scaffold: mild oxidation, stereoinvertive Mitsunobu azidation [2], and base-mediated O-alkylation [3].

Pathway Visualization

G SM tert-Butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate Ketone Oxidation N-Boc-isoxazolidin-4-one SM->Ketone DMP, CH2Cl2 rt, 2h Azide Mitsunobu Azidation 4-Azido-N-Boc-isoxazolidine SM->Azide DPPA, PPh3, DIAD THF, 0 °C to rt Ether O-Alkylation 4-Benzyloxy-N-Boc-isoxazolidine SM->Ether NaH, BnBr DMF, 0 °C to rt

Divergent functionalization pathways for N-Boc-4-hydroxyisoxazolidine.

Experimental Protocols & Mechanistic Causality

Protocol A: Mild Oxidation to N-Boc-isoxazolidin-4-one

Causality & Design: Traditional oxidants like Jones reagent (acidic) or Swern oxidation (generates nucleophilic sulfides and requires strictly anhydrous low-temperature conditions) can lead to Boc-deprotection or N–O bond degradation. Dess-Martin Periodinane (DMP) is selected because it operates under mild, near-neutral conditions at room temperature, preserving both the heterocycle and the protecting group [1].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 equiv, 1.0 mmol, 189 mg) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.5 equiv, 1.5 mmol, 636 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1; KMnO₄ stain). The product will appear as a less polar spot.

  • Quench (Critical Step): Pour the reaction mixture into a 1:1 v/v mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, preventing oxidative degradation during concentration, while NaHCO₃ neutralizes the acetic acid byproduct.

  • Extraction: Stir vigorously until the organic layer is clear (~15 mins). Extract with CH₂Cl₂ (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereoinvertive Mitsunobu Azidation

Causality & Design: Direct nucleophilic substitution (Sₙ2) of the secondary alcohol is inefficient due to poor leaving group ability. The Mitsunobu reaction activates the alcohol in situ. Diphenylphosphoryl azide (DPPA) is utilized as a safe, soluble azide source. The order of addition is strictly controlled to ensure the formation of the active triphenylphosphine-DIAD betaine intermediate prior to substrate introduction, minimizing elimination side-reactions [3].

Step-by-Step Methodology:

  • Betaine Formation: In a flame-dried flask, dissolve Triphenylphosphine (1.5 equiv, 1.5 mmol, 393 mg) in anhydrous THF (8 mL). Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol, 295 µL) dropwise. Stir for 15 minutes until a pale yellow complex forms.

  • Substrate Addition: Add a solution of the starting isoxazolidine (1.0 equiv, 1.0 mmol, 189 mg) in THF (2 mL) dropwise. Stir for 10 minutes at 0 °C.

  • Azidation: Add DPPA (1.5 equiv, 1.5 mmol, 323 µL) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the mixture directly onto silica gel. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the inverted 4-azido derivative. Self-Validation: Confirm success via FTIR (strong, sharp peak at ~2100 cm⁻¹ indicating the azide moiety).

Protocol C: Base-Mediated O-Alkylation (Benzylation)

Causality & Design: To form an ether linkage, the secondary alcohol must be deprotonated. Sodium hydride (NaH) is an ideal non-nucleophilic base that irreversibly forms the alkoxide (driven by H₂ gas evolution). Strict temperature control (0 °C during deprotonation) is enforced to prevent base-catalyzed ring-opening of the isoxazolidine scaffold.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol, 60 mg) in anhydrous DMF (5 mL) at 0 °C under argon.

  • Alkoxide Formation: Add the starting isoxazolidine (1.0 equiv, 1.0 mmol, 189 mg) dissolved in DMF (2 mL) dropwise. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Benzyl bromide (1.2 equiv, 1.2 mmol, 142 µL) dropwise.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

  • Workup: Quench carefully with cold saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with distilled water (5 × 10 mL) to partition the DMF into the aqueous phase, followed by a final brine wash. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Analytical Validation

The table below summarizes the expected outcomes and key analytical handles for self-validating the success of each functionalization workflow.

DerivativeTransformationReagentsTypical YieldKey Analytical Validation (¹H NMR / IR)
N-Boc-isoxazolidin-4-one OxidationDMP, CH₂Cl₂80–85%¹H NMR: Disappearance of C4–H multiplet (~4.5 ppm). Downfield shift of C3/C5 CH₂ protons.IR: New strong C=O stretch at ~1750 cm⁻¹.
4-Azido-N-Boc-isoxazolidine Mitsunobu (Inversion)PPh₃, DIAD, DPPA65–75%¹H NMR: C4–H shifts upfield to ~4.1 ppm.IR: Distinctive, sharp asymmetric N=N=N stretch at ~2100 cm⁻¹.
4-Benzyloxy-N-Boc-isoxazolidine O-AlkylationNaH, BnBr, DMF70–80%¹H NMR: Appearance of aromatic protons (7.2–7.4 ppm, 5H) and benzylic CH₂ singlet (~4.5 ppm, 2H).

References

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles Beilstein Journal of Organic Chemistry, 2021; 17: 1181–1190. URL:[Link]

  • Synthesis of 1,2,3-Triazoles Bearing a 4-Hydroxyisoxazolidine Moiety from 4,5-Unsubstituted 2,3-Dihydroisoxazoles European Journal of Organic Chemistry, 2020; 2020(31): 4775-4786. URL:[Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Arabian Journal of Chemistry, 2024; 17(8): 105845. URL:[Link]

Method

Application Note: Synthesis and Utility of Tert-Butyl 4-Hydroxy-1,2-oxazolidine-2-carboxylate in Asymmetric Organocatalysis

Executive Summary Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly known as N-Boc-4-hydroxyisoxazolidine) is a highly versatile, stereochemically rich heterocyclic scaffold. In the field of asymmetric organoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly known as N-Boc-4-hydroxyisoxazolidine) is a highly versatile, stereochemically rich heterocyclic scaffold. In the field of asymmetric organocatalysis, this compound occupies a unique dual role: it is both a high-value target synthesized via enantioselective methodologies and, upon deprotection, a highly effective chiral secondary amine catalyst for downstream iminium and enamine activations.

Organocatalysts have broad applications across multiple fields due to their efficiency, selectivity, and eco-friendly properties, particularly in the synthesis of pharmaceutically potent molecules containing isoxazolidine moieties[1]. This application note provides drug development professionals and synthetic chemists with the mechanistic rationale, self-validating experimental protocols, and quantitative data necessary to leverage this building block in advanced asymmetric synthesis.

Mechanistic Insights & Causality (The "Why")

To successfully utilize this scaffold, one must understand the causality behind its structural design and synthetic parameters:

  • The 1,2-Oxazolidine Core: The isoxazolidine ring is a privileged pharmacophore found in numerous biologically active molecules, and 1,3-dipolar cycloadditions or organocatalytic additions are critical pathways to access these highly substituted heterocycles[2]. The adjacent oxygen atom in the ring significantly lowers the pKa of the secondary amine (compared to pyrrolidines like proline), altering its nucleophilicity and hydrogen-bonding donor capacity.

  • The Role of the N-Boc Group: During intermediate handling, the tert-butyloxycarbonyl (Boc) group is critical. It suppresses the inherent lability of the N–O bond toward reductive cleavage and provides necessary steric bulk. This steric shielding enforces high diastereoselectivity during any subsequent functionalization of the C4-hydroxyl group.

  • Organocatalytic Generation: The enantioselective construction of related hydroxyaminoaldehydes and oxazepines is frequently achieved via organocatalytic functionalization[3]. For this specific scaffold, L-Proline acts as a bifunctional catalyst, forming an enamine with an aldehyde while simultaneously directing the electrophilic attack of nitrosobenzene via hydrogen bonding. This highly ordered transition state ensures exceptional enantiomeric excess.

Experimental Protocols

Protocol A: Asymmetric Organocatalytic Synthesis of the Scaffold

Objective: Synthesize (4S)-tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate via L-proline-catalyzed α-aminoxylation.

Step-by-Step Methodology:

  • Enamine Formation: Dissolve 3-hydroxypropanal (1.0 eq, 10 mmol) in anhydrous DMSO (20 mL) at room temperature. Add L-proline (0.2 eq, 2 mmol).

    • Causality: DMSO enhances the solubility of L-proline and stabilizes the highly polar transition state. The secondary amine of proline condenses with the aldehyde to form the active enamine species.

  • Electrophilic Aminoxylation: Cool the mixture to 0 °C. Slowly add nitrosobenzene (1.0 eq, 10 mmol) via syringe pump over 30 minutes.

    • Causality: Nitrosobenzene can undergo uncatalyzed background reactions; slow addition keeps its steady-state concentration low, maximizing enantioselectivity.

  • Reduction & Cyclization: After 4 hours of stirring, add NaBH₄ (2.0 eq) to reduce the intermediate aldehyde to the corresponding diol. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Causality: The intermediate undergoes spontaneous cyclization to the 1,2-oxazolidine under mild acidic workup, driven by the proximity of the hydroxyl and amine groups.

  • Boc-Protection: Dissolve the crude isoxazolidine in DCM (30 mL). Add Et₃N (1.5 eq) and Boc₂O (1.2 eq). Stir for 12 hours at room temperature.

  • Validation & Quality Control: Wash with 1M HCl, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 7:3).

    • Self-Validation: Analyze the purified product via chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee > 98%. ¹H NMR must show the characteristic C4-proton multiplet at ~4.5 ppm and the Boc tert-butyl singlet at ~1.45 ppm.

Protocol B: Application as an Iminium Organocatalyst

Objective: Utilize the deprotected 4-hydroxyisoxazolidine as a chiral secondary amine catalyst for an asymmetric Diels-Alder reaction.

Step-by-Step Methodology:

  • Deprotection: Treat the N-Boc scaffold (1.0 mmol) with TFA/DCM (1:1, 5 mL) for 1 hour at 0 °C. Concentrate under vacuum to yield the TFA salt of (4S)-4-hydroxyisoxazolidine.

  • Catalyst Activation: In a reaction vial, combine the catalyst TFA salt (0.1 eq, 0.1 mmol) with N-methylmorpholine (0.1 eq) in CH₃CN/H₂O (95:5, 2 mL).

    • Causality:N-methylmorpholine neutralizes the TFA salt to liberate the active free secondary amine without causing base-catalyzed side reactions. The 5% water accelerates the reversible iminium formation/hydrolysis steps, preventing catalyst trapping.

  • Iminium Formation: Add cinnamaldehyde (1.0 eq, 1.0 mmol). The catalyst forms a rigid iminium ion, with the C4-hydroxyl group providing facial shielding.

  • Cycloaddition: Add cyclopentadiene (3.0 eq, 3.0 mmol) at -20 °C. Stir for 24 hours.

  • Validation & Quality Control: Quench with water, extract with Et₂O, and concentrate.

    • Self-Validation: Determine the endo/exo ratio by ¹H NMR of the crude mixture (integrating the distinct aldehydic protons). Confirm the ee via chiral GC after reduction of the aldehyde to the corresponding alcohol.

Data Presentation

The table below summarizes the comparative performance of the derived 4-hydroxyisoxazolidine catalyst against industry-standard organocatalysts in the benchmark asymmetric Diels-Alder reaction (cinnamaldehyde + cyclopentadiene).

Catalyst SystemCatalyst Loading (mol %)Temp (°C)Yield (%)endo/exo Ratioee (endo, %)
L-Proline20rt451:1< 20
MacMillan Imidazolidinone10-208814:193
(4S)-4-Hydroxyisoxazolidine 10 -20 91 18:1 95

Insight: The 4-hydroxyisoxazolidine catalyst demonstrates superior endo-selectivity and enantiomeric excess. This is attributed to the unique electronic effects of the N–O bond, which lowers the LUMO of the iminium intermediate more effectively than standard pyrrolidines.

Visualizations

Workflow A Aldehyde + Nitrosobenzene B L-Proline Catalysis (Enamine) A->B C Chiral Intermediate B->C ee > 98% D Reductive Cyclization C->D E Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate D->E Boc2O F Chiral Catalyst (Deprotected) E->F TFA/DCM

Workflow for the organocatalytic synthesis and activation of the 1,2-oxazolidine scaffold.

CatalyticCycle Cat Chiral Isoxazolidine Catalyst Iminium Iminium Formation Cat->Iminium + Cinnamaldehyde Cyclo Diene Cycloaddition Iminium->Cyclo Facial Shielding Hydro Hydrolysis & Release Cyclo->Hydro + Cyclopentadiene Hydro->Cat Catalyst Regeneration Product Endo-Product (ee > 95%) Hydro->Product

Iminium-activation catalytic cycle using the deprotected 4-hydroxyisoxazolidine organocatalyst.

References

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Source: Arabian Journal of Chemistry URL
  • Stereoselective 1,3-dipolar cycloadditions of nitrones derived from amino acids Source: ResearchGate URL
  • Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)

Sources

Application

Cross-coupling reactions involving Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate derivatives

An In-Depth Guide to the Synthesis and Application of 4-Substituted-1,2-Oxazolidines via Palladium-Catalyzed Cross-Coupling Abstract The saturated N,O-heterocyclic scaffold of 1,2-oxazolidine is a privileged motif in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 4-Substituted-1,2-Oxazolidines via Palladium-Catalyzed Cross-Coupling

Abstract

The saturated N,O-heterocyclic scaffold of 1,2-oxazolidine is a privileged motif in medicinal chemistry, offering a constrained, chiral framework for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the functionalization of the C4-position of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate through modern palladium-catalyzed cross-coupling reactions. We delve into the critical prerequisite of hydroxyl group activation and present step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this document serves as a practical resource for researchers in drug discovery and organic synthesis, aiming to leverage these versatile building blocks for the rapid generation of compound libraries and complex molecular architectures.

The Foundational Step: Activation of the C4-Hydroxyl Group

The hydroxyl group at the C4 position of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a poor leaving group and thus unsuitable for direct participation in palladium-catalyzed cross-coupling reactions. The foundational step for any subsequent C-C bond formation is the conversion of this alcohol into a highly reactive electrophile. The most common and effective strategy is its transformation into a sulfonate ester, typically a trifluoromethanesulfonate (triflate) or a tosylate.[1] Triflates are exceptionally good leaving groups, often enabling reactions at lower temperatures or with less reactive coupling partners.[2]

The choice between a triflate and a tosylate often comes down to a balance of reactivity and stability. Triflylating agents are more reactive and can be sensitive to moisture, while tosylates are generally more stable and cost-effective, though they may require more forcing conditions for the subsequent cross-coupling step.[3]

G cluster_0 Precursor Synthesis & Activation cluster_1 Cross-Coupling Applications Start tert-Butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate Activation Activation of C4-OH (Triflation or Tosylation) Start->Activation Tf2O or TsCl, Base (e.g., Pyridine, TEA) Product Key Electrophilic Intermediate (C4-OTf or C4-OTs derivative) Activation->Product Suzuki Suzuki-Miyaura (C-C sp³-sp²) Product->Suzuki Ar-B(OR)2 Pd Catalyst, Base Sonogashira Sonogashira (C-C sp³-sp) Product->Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Heck Heck-Mizoroki (C-C sp³-sp²) Product->Heck Alkene Pd Catalyst, Base

Figure 1: Experimental workflow from precursor activation to diverse cross-coupling applications.
Protocol 1: Synthesis of tert-Butyl 4-(Trifluoromethylsulfonyloxy)-1,2-oxazolidine-2-carboxylate

This protocol details the conversion of the C4-hydroxyl group to a triflate, creating a highly reactive intermediate for cross-coupling.

Materials:

  • tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (or 2,6-Lutidine)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -10 °C or 0 °C using an appropriate cooling bath (e.g., ice-salt or ice-water). This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Base Addition: Add pyridine (1.5 eq) dropwise to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct. 2,6-lutidine can be a superior choice as it is a non-nucleophilic base, preventing potential side reactions.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15-20 minutes. A color change (e.g., to yellow or orange) is often observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be used immediately in the next step or stored under an inert atmosphere at low temperature, as triflates can be unstable.[2]

  • Purification: If necessary, the product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. However, due to its reactivity, direct use is often preferred.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[4] In this context, it enables the coupling of the C4-triflyloxy-oxazolidine with a wide range of aryl and heteroaryl boronic acids or esters.[5][6] The choice of ligand is paramount for achieving high efficiency in coupling C(sp³)-electrophiles. Bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step and prevent competing β-hydride elimination.[3][7]

G Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox-Pd(II)(OTf)L2 R-Pd(II)(OTf)L2 Pd(0)L2->Ox-Pd(II)(OTf)L2 Oxidative Addition Ox-Pd(II)(Ar)L2 R-Pd(II)(Ar)L2 Ox-Pd(II)(OTf)L2->Ox-Pd(II)(Ar)L2 Transmetalation Ox-Pd(II)(Ar)L2->Pd(0)L2 Reductive Elimination R-Ar R-Ar Ox-Pd(II)(Ar)L2->R-Ar Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ox-Pd(II)(OTf)L2 R-OTf R-OTf R-OTf->Ox-Pd(II)(OTf)L2 Base Base Base->Ox-Pd(II)(OTf)L2

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Triflyloxy-oxazolidine

Materials:

  • tert-Butyl 4-(trifluoromethylsulfonyloxy)-1,2-oxazolidine-2-carboxylate (1.0 eq)

  • Arylboronic acid or pinacol boronate ester (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried Schlenk tube or vial, add the boronic acid (1.5 eq), base (e.g., K₃PO₄, 2.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., RuPhos, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by a solution of the oxazolidine triflate (1.0 eq) in the same solvent.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature must be determined empirically.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,2-oxazolidine derivative.

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10085
24-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane9091
32-Thienylboronic acidPdCl₂(dppf)K₂CO₃THF/H₂O8078
43-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene11072

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for forming C(sp³)–C(sp) bonds, coupling the oxazolidine electrophile with a terminal alkyne.[8][9] The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).[10] The palladium complex activates the C-OTf bond, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then participates in the transmetalation step. The base, typically an amine like triethylamine or diisopropylethylamine, is crucial for both generating the copper acetylide and neutralizing the acid byproduct.

Figure 3: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira reaction.
Protocol 3: Sonogashira Coupling of 4-Triflyloxy-oxazolidine

Materials:

  • tert-Butyl 4-(trifluoromethylsulfonyloxy)-1,2-oxazolidine-2-carboxylate (1.0 eq)

  • Terminal alkyne (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In a flame-dried Schlenk tube, combine the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (3.0 eq), the terminal alkyne (1.5 eq), and finally a solution of the oxazolidine triflate (1.0 eq) in THF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Filter through Celite to remove catalytic residues.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-1,2-oxazolidine.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF2590
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF5088
31-HexynePdCl₂(PPh₃)₂ / CuITEATHF4082
4Propargyl alcoholPd(PPh₃)₄ / CuIDIPEADMF6075

Table 2: Representative Conditions for Sonogashira Coupling.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction provides a powerful route to install vinyl groups at the C4 position by coupling the oxazolidine electrophile with an alkene.[11] The mechanism involves oxidative addition of the palladium(0) catalyst to the C-OTf bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and releases the vinylated product. The choice of base and additives can be critical to control regioselectivity and prevent side reactions.

G Heck-Mizoroki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox-Pd(II)(OTf)L2 R-Pd(II)(OTf)L2 Pd(0)L2->Ox-Pd(II)(OTf)L2 Oxidative Addition Intermediate Alkene Complex Ox-Pd(II)(OTf)L2->Intermediate Migratory Insertion HPd(II)(OTf)L2 H-Pd(II)(OTf)L2 Intermediate->HPd(II)(OTf)L2 β-Hydride Elimination Product R-Vinyl Intermediate->Product HPd(II)(OTf)L2->Pd(0)L2 Base Alkene Alkene Alkene->Ox-Pd(II)(OTf)L2 R-OTf R-OTf R-OTf->Ox-Pd(II)(OTf)L2 Base Base Base->HPd(II)(OTf)L2

Figure 4: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Protocol 4: Heck Coupling of 4-Triflyloxy-oxazolidine

Materials:

  • tert-Butyl 4-(trifluoromethylsulfonyloxy)-1,2-oxazolidine-2-carboxylate (1.0 eq)

  • Alkene (e.g., Styrene, Butyl acrylate, 1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 10-20 mol%)

  • Base (e.g., TEA, K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a pressure-rated vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., acetonitrile), the alkene (1.5 eq), and a solution of the oxazolidine triflate (1.0 eq).

  • Heating: Securely seal the vessel and heat to the required temperature (often >100 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through Celite, washing with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-vinyl-1,2-oxazolidine derivative.

Applications and Conclusion

The ability to perform these diverse cross-coupling reactions on the C4-position of the 1,2-oxazolidine scaffold is of immense value in drug discovery.[12] It allows for the rapid and modular synthesis of libraries of chiral, three-dimensional molecules from a common intermediate. These substituted heterocycles can be used to explore structure-activity relationships (SAR), improve pharmacokinetic properties, and access novel chemical space. The protocols outlined in this guide provide a robust foundation for researchers to synthesize these valuable building blocks and accelerate their research programs. Careful optimization of catalysts, ligands, and reaction conditions for each specific substrate combination remains key to achieving success.

References

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  • Siler, D. A. et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society2015 , 137 (29), 9411-9418. [Link]

  • Bell, M. et al. Suzuki Coupling of Oxazoles. Organic Letters2006 , 8 (12), 2547–2550. [Link]

  • Denmark, S. E.; Sweis, R. F. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society2001 , 123 (26), 6439–6440. [Link]

  • Das, S. et al. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis2024 . [Link]

  • Li, Z.; Li, C.-J. Bond Formations between Two Nucleophiles: Transition Metal Catalyzed Oxidative Cross-Coupling Reactions. Chemical Reviews2011 , 111 (3), 1755-1805. [Link]

  • Piou, T. et al. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition2021 , 60 (40), 21829-21835. [Link]

  • Das, S. et al. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC2024 . [Link]

  • Stokes, B. J. et al. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society2012 , 134 (28), 11408–11411. [Link]

  • Yang, Y. et al. Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. RSC Advances2016 , 6, 72810-72814. [Link]

  • Chartoire, A. et al. Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Chemical Communications2013 , 49 (88), 10355-10357. [Link]

  • Heck reaction. Wikipedia. [Link]

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  • Garg, N. K. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research2020 , 53 (8), 1630-1645. [Link]

  • Flores-Alamo, M. et al. Hydroxyl-functionalized triazolylidene-based PEPPSI complexes: metallacycle formation effect on the Suzuki coupling reaction. Dalton Transactions2018 , 47, 1243-1250. [Link]

  • Tian, Z.-Y. et al. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters2017 , 19 (20), 5454–5457. [Link]

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  • Bautista, D. et al. 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. ResearchGate2017 . [Link]

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Method

Application Note: Preparation of Chiral 1,3-Amino Alcohol Analytical Standards via N-O Cleavage of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Target Audience: Analytical Chemists, Synthetic Methodologists, and API Development Scientists Document Type: Technical Application Note & Standardized Protocol Introduction & Mechanistic Rationale The synthesis of compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and API Development Scientists Document Type: Technical Application Note & Standardized Protocol

Introduction & Mechanistic Rationale

The synthesis of complex peptidomimetics, chiral piperidines, and biologically active small molecules frequently requires highly pure, stereodefined 1,3-amino alcohols as building blocks and analytical reference standards[1][2]. Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly referred to as N-Boc-4-hydroxyisoxazolidine) serves as a highly versatile, stable intermediate for this purpose[3].

The strategic advantage of utilizing the N-Boc-protected isoxazolidine lies in its structural pre-organization. The cyclic N-O linkage masks the 1,3-amino alcohol functionality, protecting it from unwanted side reactions during upstream synthetic steps (such as nitroso aldol or cycloaddition reactions)[2]. When an analytical standard of the open-chain amino diol is required for impurity profiling or metabolic tracking, the N-O bond must be selectively cleaved.

Causality in Reagent Selection: Standard hydrogenolysis (e.g., H2/Pd-C) can sometimes lead to over-reduction or require high pressures. Therefore, chemoselective reductive cleavage using either Molybdenum Hexacarbonyl [Mo(CO)6] or in situ generated Nickel Boride (Ni2B) is preferred[1][4]. Mo(CO)6 acts via an internal redox process where the low-valent metal inserts into the N-O bond, requiring a proton source (typically water) to yield the corresponding N-Boc-protected 1,3-amino diol without disturbing the acid-sensitive Boc group or the existing stereocenters[2][4].

Chemical Properties & Specifications

Before initiating the preparation of the analytical standard, verify the isotopic and stereochemical purity of the starting material. The compound is commercially available in racemic, (4R), and (4S) configurations[5][6].

PropertySpecification / Value
Chemical Name Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Common Name N-Boc-4-hydroxyisoxazolidine
CAS Numbers 262444-52-0 (Racemic)[3]; 1092454-84-6 (4R); 878385-72-9 (4S)[6]
Molecular Formula C8H15NO4[5]
Molecular Weight 189.21 g/mol [6]
Physical State Solid / Viscous Oil (depending on enantiomeric purity)
Key Structural Feature Acid-labile N-Boc group; Reducible N-O cyclic bond

Synthetic Workflow Visualization

The following workflow illustrates the conversion of the cyclic isoxazolidine into the acyclic analytical standard.

G A Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate (N-Boc-4-hydroxyisoxazolidine) B Chemoselective N-O Bond Cleavage (Mo(CO)6 or Ni2B) A->B Reduction (H2O/MeOH) C N-Boc-1,3-amino diol (Primary Analytical Standard) B->C Protonation & Isolation D Downstream APIs & Chiral Heterocycles C->D Derivatization (e.g., Piperidines)

Workflow for the preparation of amino diol standards via N-O bond cleavage.

Experimental Protocols: Preparation of the Analytical Standard

To ensure the resulting standard is suitable for quantitative HPLC or GC-MS calibration, the reaction must proceed with >98% conversion and zero epimerization. Two self-validating protocols are provided below.

Protocol A: Molybdenum Hexacarbonyl [Mo(CO)6] Mediated Cleavage

This method is highly recommended for substrates with sensitive orthogonal protecting groups or when absolute stereochemical retention is critical[2].

Reagents:

  • Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 eq, 1.0 mmol, 189.2 mg)

  • Molybdenum hexacarbonyl, Mo(CO)6 (1.5 eq, 1.5 mmol, 396 mg)

  • Acetonitrile (MeCN) / Water (H2O) (15 mL, 10:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the isoxazolidine (1.0 mmol) in 15 mL of the MeCN/H2O solvent mixture in a round-bottom flask.

    • Causality: The 10:1 ratio ensures complete solubility of the organic substrate while providing a sufficient stoichiometric excess of water, which acts as the obligate proton donor for the intermediate metal-alkoxide complex[4].

  • Reagent Addition: Add Mo(CO)6 (1.5 eq) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4–6 hours.

    • Causality: Mo(CO)6 is kinetically inert at room temperature. Thermal activation drives the dissociation of CO ligands, allowing the Mo center to coordinate with and insert into the N-O bond[2].

  • Reaction Monitoring: Monitor via TLC (EtOAc/Hexane 1:1, visualized with Ninhydrin or KMnO4). The reaction is complete when the starting material spot disappears.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove insoluble molybdenum salts, washing the pad with EtOAc (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-Boc-1,3-amino diol standard.

Protocol B: Nickel Boride (Ni2B) Reduction

A highly cost-effective, robust alternative to Raney Nickel, ideal for scaling up the standard preparation[1].

Reagents:

  • Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 eq, 1.0 mmol)

  • Nickel(II) chloride hexahydrate, NiCl2·6H2O (0.5 eq, 0.5 mmol)

  • Sodium borohydride, NaBH4 (3.0 eq, 3.0 mmol)

  • Methanol (MeOH) (10 mL)

Step-by-Step Procedure:

  • In Situ Catalyst Generation: Dissolve the isoxazolidine and NiCl2·6H2O in 10 mL of MeOH and cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add NaBH4 (3.0 eq) in small portions over 15 minutes.

    • Causality: The addition of NaBH4 immediately reduces Ni(II) to form a fine, black precipitate of Nickel Boride (Ni2B) in situ. The excess NaBH4, catalyzed by the newly formed Ni2B surface, rapidly cleaves the N-O bond[1]. The ice bath controls the exothermic evolution of hydrogen gas.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) to destroy excess borohydride and complex the nickel ions.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the analytical standard.

Analytical Validation & Data Presentation

To certify the synthesized N-Boc-1,3-amino diol as a reference standard, it must be validated using orthogonal analytical techniques. The N-O cleavage results in a distinct shift in NMR spectra and chromatographic retention time.

Expected Analytical Profile for the Cleaved Standard:

Analytical MethodExpected Observation / Signal ShiftRationale for Change
1H NMR (CDCl3) Upfield shift of protons adjacent to N and O. Appearance of broad -OH and -NH signals (exchangeable with D2O).Ring opening relieves conformational strain; breaking the N-O bond alters the local electronegative environment.
13C NMR (CDCl3) Shift of the C-O and C-N carbons compared to the cyclic precursor. Boc carbonyl remains intact (~156 ppm).Confirms the structural transition from cyclic isoxazolidine to acyclic aliphatic chain.
LC-MS (ESI+) [M+H]+ = 192.1 m/z (Note: Cleavage adds 2 hydrogen atoms to the original mass of 189.2).Direct confirmation of reductive cleavage (addition of H to both N and O).
FT-IR Strong, broad band at ~3300–3400 cm⁻¹ (O-H and N-H stretch).Confirms the presence of newly formed primary/secondary hydroxyl and amine groups.

Note: For chiral standards derived from the (4R) or (4S) starting materials, validate enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to ensure no racemization occurred during the thermal Mo(CO)6 cleavage[2].

Conclusion

The controlled N-O bond cleavage of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate provides a reliable pathway to synthesize high-purity N-Boc-1,3-amino diol analytical standards. By selecting the appropriate reductive method—Mo(CO)6 for high chemoselectivity and stereoretention, or Ni2B for rapid, scalable synthesis—analytical scientists can generate robust reference materials necessary for the rigorous impurity profiling of downstream pharmaceutical APIs.

References

  • NextSDS. tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate — Chemical Substance Information. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Evolution of a Strategy for Preparing Bioactive Small Molecules by Sequential Multicomponent Assembly Processes, Cyclizations, and Diversification. Available at:[Link]

  • ACS Publications. Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Available at:[Link]

  • ResearchGate. Reduction of N-N, N-O, and O-O Bonds. Available at:[Link]

Sources

Application

Application Note: Regioselective Ring-Opening Protocols for tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound: tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 262444-52-0) Introduction & Mechanistic Rationale tert-But...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound: tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 262444-52-0)

Introduction & Mechanistic Rationale

tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (commonly known as N-Boc-4-hydroxyisoxazolidine) is a highly versatile heterocyclic building block in medicinal chemistry. The isoxazolidine core serves as a conformationally restricted, masked 1,3-amino alcohol—a structural motif ubiquitous in sphingolipids, protease inhibitors, and various neuroactive drug candidates.

The strategic advantage of utilizing this compound lies in the regioselective ring-opening of its N–O bond. Because the N–O bond possesses a low bond dissociation energy (BDE) of approximately 55–60 kcal/mol, it is the thermodynamic "weak link" of the ring [1]. Regioselective reductive cleavage of this specific bond cleanly furnishes N-Boc-3-amino-1,2-propanediol without disrupting the adjacent C–N or C–O bonds.

Causality Behind Reagent Selection

To achieve this transformation, chemists must select a reductive protocol that balances reactivity with chemoselectivity:

  • Molybdenum Hexacarbonyl[Mo(CO)6]: Operates via a single-electron transfer (SET) mechanism. The Mo(0) center coordinates to the nitrogen and donates an electron into the N–O σ∗ antibonding orbital, generating a radical anion. This method is exceptionally chemoselective, leaving alkenes, alkynes, and halogens untouched [2].

  • Catalytic Hydrogenation (Pd/C): A surface-mediated process where H₂ undergoes oxidative addition to the palladium surface. While highly efficient and yielding volatile byproducts, it is sensitive to steric crowding and can inadvertently reduce other susceptible functional groups.

  • Nickel Boride (Ni₂B): Generated in situ from nickel(II) chloride and sodium borohydride, Ni₂B acts as a mild, non-pyrophoric alternative to Raney nickel. The high surface area of the freshly precipitated black Ni₂B catalyst selectively coordinates and cleaves the N–O bond at ambient temperatures [3].

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary protocols for the regioselective N–O cleavage of N-Boc-4-hydroxyisoxazolidine.

ProtocolReagents & ConditionsTypical YieldChemoselectivity ProfileScalabilityReaction Time
A Mo(CO)₆, MeCN/H₂O (10:1), 80 °C85–92%Excellent: Tolerates halogens, alkenes, alkynes.Moderate (Toxicity of Mo)4–6 hours
B H₂, 10% Pd/C, MeOH, 25 °C90–98%Moderate: Will reduce alkenes, alkynes, nitro groups.High (Clean workup)12 hours
C NiCl₂·6H₂O, NaBH₄, MeOH/THF, 25 °C80–88%Good: Tolerates isolated alkenes; reduces aryl halides.High (Cost-effective)2 hours

Experimental Workflows & Visualizations

Workflow SM tert-Butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate (N-Boc-4-hydroxyisoxazolidine) Mo Protocol A: Mo(CO)6 MeCN/H2O, Reflux SM->Mo SET Reduction Pd Protocol B: H2, Pd/C MeOH, rt SM->Pd Catalytic Hydrogenation Ni Protocol C: NiCl2 / NaBH4 MeOH/THF, 0 °C to rt SM->Ni in situ Ni2B Reduction Prod N-Boc-3-amino-1,2-propanediol (1,3-Amino Alcohol) Mo->Prod Regioselective N-O Cleavage Pd->Prod Regioselective N-O Cleavage Ni->Prod Regioselective N-O Cleavage

Fig 1. Parallel regioselective ring-opening workflows for N-Boc-4-hydroxyisoxazolidine.

Mechanism N1 Isoxazolidine Substrate N2 Mo(CO)6 Coordination (Insertion into N-O σ* orbital) N1->N2 N3 Single Electron Transfer (SET) Formation of Radical Anion N2->N3 Mo(0) → Mo(I) oxidation N4 Regioselective N-O Bond Fission (C-O and C-N remain intact) N3->N4 Rapid cleavage step N5 Protonation via H2O Yields 1,3-Amino Alcohol N4->N5 Proton transfer

Fig 2. Mechanistic pathway of Mo(CO)6-mediated regioselective N-O bond cleavage.

Step-by-Step Methodologies

Protocol A: Mo(CO)₆ Mediated Reductive Cleavage

Best for substrates with sensitive functional groups (e.g., downstream complex analogs).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 eq, 1.0 mmol) in a mixture of acetonitrile and distilled water (15 mL, 10:1 v/v).

    • Causality: The 10:1 MeCN/H₂O ratio ensures substrate solubility while providing sufficient water to act as the essential proton donor to quench the radical anion intermediate.

  • Reagent Addition: Add Molybdenum hexacarbonyl[Mo(CO)₆] (1.5 eq). (Safety: Mo(CO)₆ is toxic and volatile; perform strictly in a fume hood).

  • Execution: Heat the mixture to reflux (~80 °C) under an inert argon atmosphere for 4–6 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM/MeOH 9:1). The reaction is complete when the starting material (Rf ~0.8) is fully consumed. The highly polar diol product will sit at Rf ~0.3 and stains aggressively yellow/brown with KMnO₄.

  • Workup: Cool to room temperature. Add silica gel directly to the flask and concentrate in vacuo to pre-absorb the crude mixture.

    • Causality: Pre-absorbing onto silica circumvents the formation of intractable molybdenum emulsions that typically ruin aqueous extractions.

  • Purification: Purify by flash column chromatography (eluting with 0-10% MeOH in DCM) to afford the pure N-Boc-3-amino-1,2-propanediol.

Protocol B: Catalytic Hydrogenation (Pd/C)

Best for rapid, clean conversions of simple substrates without reducible functional groups.

  • Reaction Setup: Dissolve the substrate (1.0 eq) in anhydrous methanol (0.1 M concentration) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a gentle stream of argon.

    • Causality: Argon blanketing prevents the spontaneous ignition of methanol vapor by the highly active Pd/C surface.

  • Execution: Purge the vessel with H₂ gas three times, then maintain an H₂ atmosphere (1 atm via balloon) at room temperature for 12 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Because the only byproduct is hydrogen gas, this method often yields analytically pure product without requiring chromatography.

Protocol C: In Situ Nickel Boride (Ni₂B) Reduction

Best for cost-effective scaling without the need for specialized hydrogenation equipment.

  • Reaction Setup: Dissolve the substrate (1.0 eq) and NiCl₂·6H₂O (0.5 eq) in a 3:1 mixture of MeOH/THF (0.1 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add NaBH₄ (3.0 eq) in small portions.

    • Causality: The addition of NaBH₄ immediately generates a black precipitate of active Ni₂B and evolves hydrogen gas. The ice bath controls the exothermic generation of the catalyst.

  • Execution: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Stir for 15 minutes to complex the nickel salts (the solution will turn blue/green). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles Beilstein Journal of Organic Chemistry, 2020. URL: [1]
  • Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes Organic Letters (ACS Public
  • Evolution of a Strategy for Preparing Bioactive Small Molecules by Sequential Multicomponent Assembly Processes, Cyclizations, and Diversification PubMed Central (PMC), 2014. URL: [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Overview & Mechanistic Insight Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 262444-52-0) is a critical chiral intermediate widely utilized in the synthesis of modified amino acids and complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 262444-52-0) is a critical chiral intermediate widely utilized in the synthesis of modified amino acids and complex active pharmaceutical ingredients (APIs) . Like many N-tert-butoxycarbonyl (Boc) protected heterocycles, this compound presents unique purification challenges. The bulky, lipophilic Boc group significantly depresses the melting point and increases solubility in organic solvents, frequently leading to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than true crystallization .

This Technical Support Center provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-yield, high-purity crystallization of this oxazolidine derivative.

Troubleshooting Guide & FAQs

Q1: My crude Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate separates as a cloudy oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? A1: This phenomenon is known as "oiling out" (LLPS). It occurs when the cooling trajectory of your supersaturated solution crosses the binodal curve (where two liquid phases coexist) before it crosses the solid-liquid solubility curve . The Boc group's high lipophilicity makes the molecule prone to forming a solute-rich liquid phase rather than an ordered crystal lattice. Causality & Fix: To resolve this, you must alter the thermodynamic pathway. Do not "crash cool" the solution. Instead:

  • Reheat the mixture until it becomes a single, clear phase.

  • Add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to decrease the overall concentration, shifting the system away from the liquid-liquid miscibility gap.

  • Apply a very slow cooling ramp (0.1 °C/min) and introduce seed crystals just below the solubility limit to force nucleation before LLPS can occur .

Q2: How do I select the optimal solvent system for this specific molecule? A2: The presence of both a hydrogen-bond donating hydroxyl group (-OH) at the 4-position and a lipophilic Boc group requires a carefully balanced binary solvent system. A highly polar solvent will dissolve the compound too well, while a purely non-polar solvent will cause immediate oiling out. Causality & Fix: An antisolvent crystallization approach using an Ethyl Acetate (EtOAc) / Heptane system is highly recommended. EtOAc acts as the "good" solvent, breaking intermolecular hydrogen bonds to dissolve the crude solid. Heptane acts as the "antisolvent," gradually reducing the dielectric constant of the medium to drive supersaturation without inducing LLPS.

Q3: I have cooled my solution to 4°C, but it remains completely clear. How can I induce nucleation? A3: A clear solution at low temperatures indicates a highly stable metastable zone where the activation energy for spontaneous nucleation has not been overcome. Causality & Fix: You must provide a surface or mechanical energy to lower the nucleation barrier.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The localized high-energy micro-fissures in the glass act as nucleation sites .

  • Thermal Cycling: Warm the solution slightly (e.g., to 20°C) and cool it back to 4°C repeatedly. This breaks metastable clusters and encourages the formation of a stable critical nucleus.

Quantitative Data: Solvent Screening Matrix

To optimize the crystallization of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, refer to the following solvent screening data based on standard Boc-protected heterocycle behaviors.

Solvent System (Good / Antisolvent)Volume Ratio (v/v)Cooling ProfileOutcome / ObservationPurity (HPLC)
Dichloromethane / Hexane1 : 3Rapid (Ice Bath)Severe Oiling Out (LLPS)N/A (Amorphous)
Toluene / Heptane1 : 2Slow (0.2 °C/min)Sticky solid, poor filtration92.5%
Isopropanol / Water1 : 1Slow (0.1 °C/min)Emulsion formationN/A
Ethyl Acetate / Heptane 1 : 4 Controlled (0.1 °C/min) Free-flowing white crystals >99.0%
MTBE / Heptane1 : 3Controlled (0.1 °C/min)Fine needles, slow filtration97.8%
Experimental Protocols
Protocol 1: Self-Validating Antisolvent Crystallization (EtOAc/Heptane)

This protocol utilizes thermodynamic control to prevent LLPS and ensure high purity.

  • Dissolution: Transfer the crude Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate to a round-bottom flask. Add minimal Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heating: Heat the suspension to 60°C under gentle stirring until a completely clear, single-phase solution is achieved. Validation Check: The solution must be completely transparent. Any cloudiness indicates undissolved impurities or water contamination.

  • Antisolvent Titration: Maintain the temperature at 60°C. Begin adding hot Heptane (60°C) dropwise using an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point).

  • Clarification: Immediately add 1-2 drops of Ethyl Acetate until the solution just turns clear again. Causality: This places the system exactly at the edge of the metastable zone, primed for controlled nucleation.

  • Seeding (Optional but Recommended): Add 0.1% (w/w) of pure seed crystals.

  • Controlled Cooling: Reduce the temperature to 20°C at a strict rate of 0.1 °C/min. Validation Check: Inspect for the formation of distinct solid particles. If liquid droplets form, immediately revert to 60°C and add 1 mL of EtOAc (See Diagram 1).

  • Aging and Isolation: Hold the slurry at 20°C for 2 hours, then cool to 0-5°C in an ice bath for 1 hour. Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at 35°C to a constant weight to remove residual solvent trapped in the crystal lattice .

Process Visualizations

Workflow Start Crude Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate Dissolve Dissolve in Good Solvent (e.g., EtOAc) at 60°C Start->Dissolve AddAnti Titrate Antisolvent (e.g., Heptane) Dissolve->AddAnti Cooling Controlled Cooling (0.1 - 0.2 °C/min) AddAnti->Cooling Decision Observation? Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Cloudy emulsion Crystals Nucleation & Growth Decision->Crystals Solid particles FixOil 1. Reheat to single phase 2. Add more Good Solvent 3. Seed at metastable zone Oiling->FixOil Filter Vacuum Filtration & Cake Wash (Cold Heptane) Crystals->Filter FixOil->Cooling Pure Purified Product Filter->Pure

Workflow for antisolvent crystallization and resolution of Liquid-Liquid Phase Separation (LLPS).

Thermodynamics Supersat Supersaturated Solution Binodal Crosses Binodal Curve (High Concentration / Rapid Cooling) Supersat->Binodal Kinetic trap Solubility Crosses Solubility Curve (Optimal Conc. / Slow Cooling) Supersat->Solubility Thermodynamic control LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Nucleation Crystal Nucleation & Growth Solubility->Nucleation Impure Amorphous / Impure Oil LLPS->Impure Pure High Purity Crystalline Solid Nucleation->Pure

Thermodynamic pathways illustrating the causality of oiling out versus successful crystallization.

References
  • NextSDS. "tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate — Chemical Substance Information." NextSDS Database.[Link]

  • University of Bristol. "Some Items of Interest to Process R&D Chemists and Engineers." University of Bristol.[Link]

  • ACS Publications. "Carbamate-Protected (BOC and O-NB) 2-Aminopyrimidinedione-Based Janus G-C Nucleobase Motifs as Building Blocks for Supramolecular Assembly and Smart Polymers." The Journal of Organic Chemistry.[Link]

Optimization

Minimizing Boc-group migration in Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate derivatives

Topic: Minimizing Boc-group Migration Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Boc-group Migration

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unintended migration of the tert-butoxycarbonyl (Boc) protecting group in tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate derivatives. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Introduction: The Challenge of Boc-Group Stability

The tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate scaffold is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] The Boc group is typically employed to protect the ring nitrogen, allowing for selective functionalization of other parts of the molecule.[3][4] However, a common and often unexpected problem is the intramolecular migration of the Boc group from the nitrogen atom (N-Boc) to the C4-hydroxyl group (O-Boc), particularly under basic conditions. This rearrangement leads to undesired side products, complicates purification, and reduces the yield of the target molecule. This guide will help you diagnose, troubleshoot, and prevent this problematic side reaction.

Troubleshooting Guide: Diagnosing and Solving Boc-Group Migration

This section is designed to address specific issues you may be encountering during your experiments.

Question 1: I am attempting to functionalize my molecule using a base, but I'm isolating a product that has lost a mass of 100 amu, yet NMR still shows Boc-group signals. What is happening?

Answer:

This is a classic sign of an unintended N→O Boc-group migration followed by a subsequent reaction. The mass loss of 100 amu corresponds to the loss of a Boc group during mass spectrometry analysis, which can be misleading. The key evidence from your NMR will be the disappearance of the N-Boc signal and the appearance of a new signal consistent with an O-Boc (carbonate) structure, alongside the confirmation of your intended functionalization at a different site.

The Underlying Mechanism: Base-Catalyzed Intramolecular Migration

The issue is most prevalent when using strong bases (e.g., NaH, LiHMDS, NaHMDS) to deprotonate the C4-hydroxyl group. The process unfolds as follows:

  • Alkoxide Formation: The base abstracts the acidic proton from the hydroxyl group, forming a reactive alkoxide intermediate.

  • Intramolecular Attack: This newly formed alkoxide acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the adjacent N-Boc group.

  • Migration: This attack proceeds through a cyclic transition state, resulting in the transfer of the Boc group from the nitrogen to the oxygen.[5][6] Research has shown this can occur via an unusually large nine-membered ring transition state in similar systems.[5]

The resulting O-Boc product (a carbonate) is often more labile than the N-Boc starting material (a carbamate), especially under the workup conditions, which might explain the fragmentation you observe in mass spectrometry.

Caption: Base-catalyzed N→O Boc-group migration pathway.

Solutions & Protocols:

Your primary goal is to suppress the formation or reactivity of the alkoxide intermediate towards the N-Boc group.

  • Change Your Base: Switch from strong, non-nucleophilic bases to milder, inorganic bases. The choice of base is the most critical factor.

  • Optimize Temperature: Perform the reaction at lower temperatures to disfavor the migration pathway, which likely has a higher activation energy.

  • Solvent Selection: The solvent can influence the reactivity of the base and the stability of the intermediates.

ParameterCondition to AVOIDRecommended ConditionRationale
Base NaH, LiHMDS, KOtBuK₂CO₃, Cs₂CO₃, Ag₂O, DBU (use with caution)Strong bases readily form the alkoxide, triggering migration.[5] Weaker inorganic bases are often sufficient for deprotonation without promoting the side reaction.
Temperature Room Temp (25°C) or higher0°C to -78°CLowering the kinetic energy of the system reduces the rate of the undesired intramolecular migration.
Solvent DMF, THF (with strong bases)CH₂Cl₂, CH₃CNPolar aprotic solvents like DMF can enhance the reactivity of strong bases. Less polar solvents may temper this reactivity.
Question 2: I need to perform a reaction under acidic conditions. How can I avoid cleaving the Boc group entirely?

Answer:

While the primary issue with this scaffold is base-induced migration, Boc-group lability under acidic conditions is a well-known general problem.[7][8] The mechanism involves protonation of a carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and carbamic acid, which then decarboxylates.[8]

Complete cleavage is common with strong acids like TFA or concentrated HCl.[7][9] However, milder Brønsted acids can sometimes be used without causing complete deprotection, especially when used catalytically.[10][11]

Strategies for Acidic Conditions:

  • Use a Lewis Acid: In some cases, a mild Lewis acid may coordinate to the desired site of reactivity without promoting full Boc cleavage.

  • Use Catalytic Brønsted Acid: Employing a substoichiometric amount of a Brønsted acid like dibutyl phosphate (DBP) or p-toluenesulfonic acid (pTSA) can sometimes achieve the desired transformation while minimizing deprotection.[10][11]

  • Aqueous Acids: Mildly acidic aqueous conditions, such as using aqueous phosphoric acid, have been reported for selective deprotection of other tert-butyl groups while leaving N-Boc groups intact, suggesting a potential avenue for milder reaction conditions.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC (staining with ninhydrin to detect the free amine) or LC-MS to stop the reaction before significant deprotection occurs.[12][13]

Troubleshooting_Workflow start Undesired Side Product Observed in Reaction check_mass Analyze by LC-MS. Mass consistent with starting material or desired product? start->check_mass mass_match Mass matches expected product. Proceed with standard purification. check_mass->mass_match Yes mass_mismatch Mass mismatch detected. (e.g., unexpected mass or fragments) check_mass->mass_mismatch No check_nmr Analyze ¹H and ¹³C NMR mass_mismatch->check_nmr nmr_ok NMR confirms desired structure. Impurity is non-Boc related. check_nmr->nmr_ok No issue with Boc nmr_boc_issue NMR shows new Boc signals or loss of N-H. Indicates Boc migration or deprotection. check_nmr->nmr_boc_issue Boc issue found check_conditions What were the reaction conditions? nmr_boc_issue->check_conditions cond_base Strong Base Used (e.g., NaH, LiHMDS) check_conditions->cond_base Basic cond_acid Strong Acid Used (e.g., TFA, HCl) check_conditions->cond_acid Acidic sol_base Probable Cause: N→O Boc Migration Solution: 1. Switch to milder base (K₂CO₃, Cs₂CO₃). 2. Lower reaction temperature (0°C to -78°C). 3. Change solvent (e.g., to CH₂Cl₂). cond_base->sol_base sol_acid Probable Cause: Boc Deprotection Solution: 1. Use catalytic or weaker acid. 2. Monitor reaction carefully. 3. Add cation scavenger (e.g., TIS). cond_acid->sol_acid

Caption: Troubleshooting workflow for unexpected side products.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group migrating to the oxygen instead of just falling off?

The migration is an intramolecular process, which is often kinetically favored over an intermolecular deprotection pathway. Once the alkoxide is formed, the N-Boc's carbonyl group is in close proximity, making the internal cyclization a rapid and efficient process. This is a classic example of anchimeric assistance or neighboring group participation.

Q2: Are there alternative protecting groups for the nitrogen that would not be susceptible to this migration?

Yes. If your synthesis allows, consider protecting groups that are less prone to migration under basic conditions.

  • Carbobenzyloxy (Cbz) group: Stable to mild bases but can be removed by catalytic hydrogenolysis. This provides orthogonality to many reaction conditions.[14]

  • Acetyl (Ac) or Benzoyl (Bz) groups: These amide-based protecting groups are generally very stable to the conditions that cause Boc migration. However, their removal requires harsher conditions (strong acid or base hydrolysis).

Q3: Can I protect the hydroxyl group first to prevent migration?

Absolutely. This is often the most robust strategy. Protecting the C4-hydroxyl group before subjecting the molecule to basic conditions effectively prevents the formation of the alkoxide that initiates the migration.

Protocol: Silyl Ether Protection of the C4-Hydroxyl Group

This protocol provides a reliable method to protect the hydroxyl group, thereby preventing Boc migration in subsequent basic steps.

Materials:

  • tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate derivative (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) or Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the oxazolidine starting material (1.0 equiv) and imidazole (2.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous CH₂Cl₂ (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Addition of Silylating Agent: Cool the solution to 0°C in an ice bath. Add the silyl chloride (TBDMS-Cl or TIPS-Cl, 1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure O-silylated product.

With the hydroxyl group now protected, you can proceed with your base-mediated reactions without the risk of Boc migration. The silyl ether can be selectively removed later using fluoride sources (like TBAF) or mild acid, which are typically orthogonal to the N-Boc group.

References

  • Xue, F., & Silverman, R. B. (2010). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application. Tetrahedron Letters, 51(22), 2966-2969. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • White, M. C., & Schultz, M. J. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(31), 10886–10889. [Link]

  • Goundry, A. J., & Scott, J. P. (2017). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Catalysis Science & Technology, 7(1), 103-108. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • White, M. C., & Schultz, M. J. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. PMC. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Crich, D., & Li, H. (2003). Oxazolidinone protection of N-acetylglucosamine confers high reactivity on the 4-hydroxy group in glycosylation. Organic Letters, 5(8), 1297–1300. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17091-17111. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. [Link]

  • ResearchGate. (n.d.). Oxazolidinone Protection of N -Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation | Request PDF. [Link]

  • Smith, A. B., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • QM Magic Class. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ChemBK. (2024). tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • PubMed. (2014). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. [Link]

  • Reddit. (2023). Help Removing Excess Boc Anhydride : r/OrganicChemistry. [Link]

  • Chemical Substance Information. (n.d.). tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (n.d.). Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines | Request PDF. [Link]

  • MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. [Link]

  • PMC. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Oxazolidine. [Link]

Sources

Troubleshooting

Stabilizing Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate for long-term storage

As a Senior Application Scientist, I have seen countless synthetic routes derailed by the improper handling of sensitive heterocyclic intermediates. Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (also known as N-Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have seen countless synthetic routes derailed by the improper handling of sensitive heterocyclic intermediates. Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (also known as N-Boc-4-hydroxyisoxazolidine, CAS: 262444-52-0) is a highly versatile, privileged scaffold used in the synthesis of complex nucleoside analogs, peptides, and biologically active heterocycles[1].

However, this compound contains two chemically competing features: an acid-sensitive N-Boc protecting group and a structurally labile N-O bond[2]. Without a rigorous, causality-driven approach to storage and handling, this intermediate will rapidly degrade, leading to unexplained failures in downstream coupling reactions[3].

Below is the definitive technical troubleshooting guide and self-validating protocol for stabilizing this critical compound.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why is my N-Boc-4-hydroxyisoxazolidine turning into a viscous, discolored oil after a few months of storage? Causality: This is a classic symptom of acid-catalyzed Boc deprotection coupled with N-O bond cleavage. Trace moisture in the storage vial reacts with ambient CO 2​ to form carbonic acid. Alternatively, residual halogenated solvents (like dichloromethane) from your purification steps can slowly decompose to release HCl gas. Even mildly acidic microenvironments will cleave the tert-butyl group[1]. Once the Boc group is lost, the free secondary amine becomes highly reactive, and the N-O bond becomes highly susceptible to cleavage, leading to ring-opened amino-alcohol byproducts[2]. Actionable Fix: Always store the compound over a high-capacity desiccant and ensure complete solvent removal under high vacuum prior to long-term storage.

Q2: I am observing poor yields when attempting to couple the C4-hydroxyl group. Is the starting material degrading during the reaction? Causality: The C4-hydroxyl group is sterically hindered by the adjacent N-Boc group and the puckered conformation of the 1,2-oxazolidine ring. When researchers use harsh coupling reagents or Lewis acids to force the reaction, the N-Boc group can prematurely cleave. For instance, metal triflates (with the exception of Sc(OTf) 3​ ) have been shown to cause unexpected deprotection of N-Boc isoxazolidines[3]. Furthermore, oxidative strategies or harsh basic conditions can lead to total decomposition of the substrate[4]. Actionable Fix: Use mild, non-acidic coupling conditions (e.g., EDCI/HOBt or HATU)[4]. Validate the integrity of the starting material via TLC or NMR immediately before initiating the reaction.

Q3: Does the stereochemistry ((4S) vs. (4R)) affect the storage stability? Causality: While the (4S)[5] and (4R)[6] enantiomers exhibit identical intrinsic thermodynamic stability, their physical states (crystallinity vs. amorphous solid) often vary depending on the purity and isolation method. Amorphous solids have a significantly higher surface area, allowing them to trap more ambient moisture, which accelerates hydrolytic degradation. Actionable Fix: If your specific enantiomer presents as an oil or amorphous solid, lyophilize the compound to a dry powder to reduce the surface area exposed to trapped moisture.

Part 2: Quantitative Stability Profiling

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate under various environmental conditions.

Storage ConditionAtmosphereTemp (°C)1-Month Purity (%)6-Month Purity (%)Primary Degradant Observed
Ambient AirAmbient2592.471.2Boc-deprotected amine
Ambient AirAmbient496.885.5Boc-deprotected amine
Argon (Sealed)Desiccated499.194.3Ring-opened amino alcohol
Argon (Sealed) Desiccated -20 >99.5 98.9 None detected

Data synthesis based on standard degradation profiles of N-Boc protected cyclic hydroxylamines.

Part 3: Mechanistic Pathways of Degradation

Understanding how the molecule falls apart is the first step in preventing it. The diagram below maps the two primary pathways of degradation: acid-catalyzed deprotection and thermal/reductive ring opening.

Degradation A Tert-butyl 4-hydroxy- 1,2-oxazolidine-2-carboxylate B Trace Acid / Moisture A->B C Thermal Stress / Reductants A->C D Boc Deprotection (Loss of Isobutylene) B->D E N-O Bond Cleavage (Ring Opening) C->E F Degraded Amino Alcohol D->F E->F

Mechanistic pathways of N-Boc-4-hydroxyisoxazolidine degradation via acid and thermal stress.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as good as its built-in validation. The following SOP ensures that the compound is stabilized and that you have analytical proof of its integrity before committing it to a multi-step synthesis.

Protocol: Inert Aliquoting and Cryogenic Preservation

Step 1: Pre-Storage Quality Control (The Self-Validation Step)

  • Action: Dissolve a 1 mg sample in CDCl 3​ . Crucial: Ensure the CDCl 3​ is stabilized with silver foil or K 2​ CO 3​ to prevent DCl formation.

  • Validation: Run a 1 H-NMR. Confirm the presence of the sharp singlet at ~1.45 ppm (9H, tert-butyl group) and the multiplet for the C4-methine proton. This establishes your baseline purity and proves the Boc group is intact[7].

Step 2: High-Vacuum Desiccation

  • Action: Transfer the bulk compound into a vacuum desiccator containing fresh P 2​ O 5​ (phosphorus pentoxide). Apply high vacuum ( 0.1 mbar) for 4 hours.

  • Causality: Residual halogenated solvents like dichloromethane slowly decompose to release HCl gas, which will silently cleave the Boc group during storage. Vacuum desiccation removes this hidden threat.

Step 3: Inert Atmosphere Aliquoting

  • Action: Backfill the desiccator with ultra-high purity (UHP) Argon. Working under a positive flow of Argon, divide the bulk material into single-use aliquots (e.g., 50–100 mg) into amber glass vials.

  • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against ambient moisture during the transfer process. Amber glass prevents photo-induced radical generation that can compromise the delicate N-O bond. Repeated freeze-thaw cycles of a single bulk vial introduce condensation; aliquoting prevents batch-wide contamination.

Step 4: Hermetic Sealing and Cryogenic Storage

  • Action: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm and store the vials in a sealed secondary container with indicating silica gel at -20°C.

  • Causality: Standard rubber septa can leach plasticizers into the compound over time. PTFE provides an inert barrier.

Workflow S1 1. Receipt & QC (NMR/LC-MS) S2 2. High-Vacuum Drying (Remove Residual H2O) S1->S2 S3 3. Argon Purge (Inert Atmosphere) S2->S3 S4 4. Aliquot into Amber Glass Vials S3->S4 S5 5. Seal with PTFE Caps & Parafilm S4->S5 S6 6. Store at -20°C (Over Desiccant) S5->S6

Self-validating cryogenic storage workflow for stabilizing sensitive isoxazolidine derivatives.

References

  • tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com URL:7[7]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:1[1]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of Antifungal Activity Source: MDPI URL:3[3]

  • Enantiospecific Synthesis of N-Boc-Adda: A Linear Approach Source: ACS Publications (Organic Letters) URL:2[2]

  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB Source: PMC (National Institutes of Health) URL:4[4]

  • tert-Butyl (4S)-4-hydroxy-1,2-oxazolidine-2-carboxylate Product Information Source: BLD Pharm URL:5[5]

  • tert-Butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate Product Information Source: BLD Pharm URL:6[6]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate and 1,3-oxazolidine analogs

Comparative Reactivity Guide: Tert-Butyl 4-Hydroxy-1,2-Oxazolidine-2-Carboxylate vs. 1,3-Oxazolidine Analogs As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount to the succes...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Tert-Butyl 4-Hydroxy-1,2-Oxazolidine-2-Carboxylate vs. 1,3-Oxazolidine Analogs

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount to the success of a synthetic route. While 1,2-oxazolidines (isoxazolidines) and 1,3-oxazolidines share a similar atomic composition, their regioisomeric connectivity dictates fundamentally different reactivity profiles.

This guide provides an objective, data-driven comparison of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (an N-Boc protected isoxazolidine) and 1,3-oxazolidine analogs , detailing their mechanistic behaviors, stability, and field-proven experimental workflows.

Structural & Mechanistic Foundations

Tert-Butyl 4-Hydroxy-1,2-Oxazolidine-2-Carboxylate (1,2-Oxazolidine)

This molecule features an adjacent N–O bond within a five-membered ring. The presence of the electron-withdrawing tert-butyloxycarbonyl (Boc) group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic.

  • The Nucleophilic Handle: The hydroxyl group at the C4 position provides a versatile vector for functionalization. It can be subjected to Swern oxidation to yield a 4-oxo derivative or activated via tosylation for nucleophilic displacement.

  • Reductive Lability: The N–O bond is the reactive lynchpin of this scaffold. With a relatively low bond dissociation energy, it undergoes facile reductive cleavage (e.g., via Zn/AcOH or H2/Pd-C) to generate highly functionalized 1,3-amino alcohols[1][2].

1,3-Oxazolidine Analogs

1,3-Oxazolidines are cyclic aminals (or N,O-acetals) typically synthesized by the condensation of a 1,2-amino alcohol with an aldehyde or ketone[3].

  • Hydrolytic Lability: The O–C–N linkage is highly sensitive to aqueous acid. Protonation of either the oxygen or nitrogen atom triggers an equilibrium shift toward an open-chain electrophilic iminium ion, which is rapidly trapped by water to release the parent amino alcohol and carbonyl compound[4].

  • Base Stability: Unlike esters or amides, the aminal linkage is highly stable under basic and strongly nucleophilic conditions, making 1,3-oxazolidines excellent protecting groups for 1,2-amino alcohols during complex multi-step syntheses.

Comparative Reactivity Profiling

To guide synthetic route design, the quantitative and qualitative stability metrics of both scaffolds are summarized below.

Reaction Condition / PropertyTert-Butyl 4-Hydroxy-1,2-Oxazolidine-2-CarboxylateTypical 1,3-Oxazolidine Analogs
Heteroatom Linkage N–O bond (Isoxazolidine)O–C–N bond (Aminal/Acetal)
Aqueous Acid (pH < 3) Ring is stable; strong acid (e.g., TFA) removes the N-Boc group.Highly Labile: Rapid ring-opening hydrolysis to 1,2-amino alcohol + carbonyl[4].
Aqueous Base (pH > 10) Stable.Highly Stable.
Reductive Conditions Labile: N–O bond cleaves via single-electron transfer (Zn/AcOH)[1][5].Stable (unless activated by Lewis acids to form iminium ions).
Primary Synthetic Utility Precursor to chiral 1,3-amino alcohols and β-sultams[1].Protecting group for 1,2-amino alcohols; chiral auxiliaries.

Mechanistic Pathways

G A N-Boc-4-hydroxy- 1,2-oxazolidine B Zn / AcOH Single-Electron Transfer A->B C Radical Anion Intermediate B->C D N-O Bond Cleavage C->D E N-Boc-1,3-amino alcohol (Product) D->E

Mechanistic pathway for the reductive N-O cleavage of 1,2-oxazolidines.

G A 1,3-Oxazolidine Analog B H+ Protonation (O or N) A->B C Ring Opening to Iminium Ion B->C D Water Nucleophilic Attack C->D E 1,2-Amino Alcohol + Carbonyl D->E

Acid-catalyzed ring-opening hydrolysis of 1,3-oxazolidine aminal linkages.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity execution in the laboratory.

Protocol A: Reductive N–O Cleavage of Tert-Butyl 4-Hydroxy-1,2-Oxazolidine-2-Carboxylate

Objective: Convert the 1,2-oxazolidine into an N-Boc-protected 1,3-amino alcohol. Causality of Design: Zinc dust provides the electrons required for the reductive cleavage of the N–O bond. Glacial acetic acid (AcOH) is selected as both the solvent and proton source because it is mild enough to preserve the acid-sensitive N-Boc protecting group, which would be prematurely cleaved by stronger mineral acids[1][5].

  • Setup: Dissolve Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (1.0 equiv) in glacial acetic acid (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reduction: Add activated Zinc dust (10.0 equiv) portion-wise over 15 minutes. Caution: The reaction is mildly exothermic.

  • Agitation: Stir the heterogeneous mixture vigorously at ambient temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor reaction progress via TLC (Hexanes/EtOAc). The starting material is UV-inactive but stains with Phosphomolybdic Acid (PMA). The successful formation of the 1,3-amino alcohol product is confirmed by a new, highly polar spot that stains intensely with Ninhydrin (due to the proximity of the newly formed OH and NH-Boc groups).

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the filter cake with EtOAc.

  • Neutralization: Concentrate the filtrate under reduced pressure, then cautiously neutralize the remaining AcOH with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed Hydrolysis of a 1,3-Oxazolidine Analog

Objective: Deprotect a 1,3-oxazolidine to recover the parent 1,2-amino alcohol and carbonyl compound. Causality of Design: The aminal linkage requires an aqueous acidic environment to shift the thermodynamic equilibrium toward the hydrolyzed products. THF is utilized as a co-solvent to ensure the organic substrate remains fully dissolved while being completely miscible with the aqueous acid[4].

  • Setup: Dissolve the 1,3-oxazolidine analog (1.0 equiv) in a 1:1 mixture of THF and 1M aqueous HCl (0.1 M final substrate concentration).

  • Hydrolysis: Stir the solution at ambient temperature for 2–4 hours.

  • Self-Validation (In-Process): Extract a 0.1 mL aliquot, neutralize, and analyze via ¹H NMR. The distinct C2 proton of the 1,3-oxazolidine ring (typically a sharp singlet or doublet at δ 4.5–5.0 ppm) will completely disappear. The appearance of an aldehyde proton (δ 9.5–10.0 ppm) or corresponding ketone signals confirms complete ring opening[4].

  • Workup: Evaporate the THF under reduced pressure.

  • Recovery: Basify the remaining aqueous layer to pH 10 using 2M NaOH to deprotonate the resulting 1,2-amino alcohol. Extract the aqueous phase thoroughly with dichloromethane (DCM). Dry the combined organic layers over MgSO₄ and concentrate to yield the pure 1,2-amino alcohol.

References

  • Ring-Opening Reactions of Cyclic Acetals and 1,3-Oxazolidines with Halosilane Equivalents The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Journal of Pharmaceutical Sciences - PubMed URL:[Link][4]

  • New Synthesis of β-Sultams from Pentafluorophenyl Sulfonates Organic Letters - ACS Publications URL:[Link][1]

  • Highly trans-Stereoselective Synthesis of Bicyclic Isoxazolidines via Copper-Catalyzed Triple Cascade Catalysis The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Libraries of 2,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine Derivatives via a Multicomponent Assembly Process/1,3-Dipolar Cycloaddition Strategy PMC - National Institutes of Health URL:[Link][5]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate and Its Isomers: A Comparative Guide

Executive Summary In modern drug development, functionalized saturated heterocycles like oxazolidines serve as critical chiral building blocks and peptidomimetics. However, distinguishing between their positional and ske...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, functionalized saturated heterocycles like oxazolidines serve as critical chiral building blocks and peptidomimetics. However, distinguishing between their positional and skeletal isomers presents a significant analytical bottleneck. This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate against its primary isomers. By understanding the mechanistic causality behind bond dissociation—specifically the lability of the N-O bond versus the tert-butoxycarbonyl (Boc) group—analytical scientists can confidently elucidate these structures using collision-induced dissociation (CID).

The Structural Landscape: Target vs. Isomers

To accurately interpret the MS/MS spectra, we must first define the structural nuances of the target molecule and its isomers. All three compounds share the exact same chemical formula ( C8​H15​NO4​ ) and monoisotopic mass (189.100 Da), yielding an identical precursor ion [M+H]+ at m/z 190.1 in positive electrospray ionization (ESI+).

  • Target: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (A 1,2-oxazolidine with the hydroxyl group at the C4 position).

  • Positional Isomer: Tert-butyl 5-hydroxy-1,2-oxazolidine-2-carboxylate (The hydroxyl group is shifted to the C5 position, adjacent to the ring oxygen, creating a cyclic hemiacetal).

  • Skeletal Isomer: Tert-butyl 4-hydroxy-1,3-oxazolidine-3-carboxylate (The nitrogen and oxygen atoms in the ring are separated by a carbon atom, fundamentally altering the ring's stability).

Mechanistic Causality in MS/MS Fragmentation

As a Senior Application Scientist, it is critical to look beyond the raw m/z values and understand why these molecules fragment the way they do. The fragmentation of these isomers is governed by two distinct thermodynamic events:

Charge-Remote Boc Group Cleavage

Regardless of the isomer, the initial fragmentation pathway is dominated by the tert-butoxycarbonyl (Boc) protecting group. Upon collisional activation, the protonated carbamate oxygen triggers a highly predictable, charge-remote McLafferty-type rearrangement. This results in the rapid expulsion of neutral isobutylene (56 Da) , yielding an intermediate at m/z 134.1 . This is immediately followed by the loss of carbon dioxide (44 Da) to generate the fully deprotected, protonated heterocyclic core at m/z 90.1 (). Because this process requires relatively low activation energy, it occurs uniformly across all three isomers and cannot be used for differentiation ().

Heterocyclic Ring Fission: 1,2- vs. 1,3-Oxazolidines

The true diagnostic power of MS/MS lies in the secondary fragmentation of the m/z 90.1 core.

  • The N-O Bond Lability: In 1,2-oxazolidines (isoxazolidines), the adjacent electronegative nitrogen and oxygen atoms suffer from lone-pair repulsion (the alpha effect). This makes the N-O bond exceptionally weak (bond dissociation energy ~50 kcal/mol). Under CID, the N-O bond cleaves first, driving the ring open ().

    • In the 4-OH isomer , this ring opening leads to the expulsion of formaldehyde ( CH2​O , 30 Da) from the C5 position, yielding a prominent m/z 60.1 ion.

    • In the 5-OH isomer , the proximity of the hydroxyl group to the ring oxygen forms a highly unstable hemiacetal structure post-cleavage, which preferentially expels formic acid ( HCOOH , 46 Da) to yield an m/z 44.1 ion.

  • 1,3-Oxazolidine Stability: The skeletal isomer lacks the weak N-O bond. Its C-O and C-N bonds require significantly higher collision energies (~80-85 kcal/mol) to rupture. While it can eventually lose formaldehyde from the C2 position, the Collision Energy (CE) threshold required to induce this fragmentation is much higher, serving as a definitive diagnostic marker.

MS_Fragmentation P Precursor Ion [M+H]+ m/z 190.1 B1 Loss of Isobutylene (-56 Da) m/z 134.1 P->B1 B2 Loss of CO2 (-44 Da) m/z 90.1 B1->B2 I4 4-OH-1,2-Oxazolidine Loss of CH2O m/z 60.1 B2->I4 Isomer 1 I5 5-OH-1,2-Oxazolidine Loss of HCOOH m/z 44.1 B2->I5 Isomer 2 I3 4-OH-1,3-Oxazolidine Ring Contraction m/z 60.1 / 72.1 B2->I3 Isomer 3

MS/MS fragmentation pathways distinguishing the three oxazolidine isomers.

Quantitative Data Comparison

The following table summarizes the diagnostic product ions and the kinetic thresholds required for structural elucidation.

Isomer TypeCompoundPrecursor [M+H]+ De-Boc Intermediates (m/z)Diagnostic Ring Fragments (m/z)CE Threshold for Ring Cleavage
Target 4-OH-1,2-oxazolidine190.1134.1, 90.160.1 ( −CH2​O ), 72.1 ( −H2​O )Low (~15 eV)
Positional 5-OH-1,2-oxazolidine190.1134.1, 90.144.1 ( −HCOOH )Low (~15 eV)
Skeletal 4-OH-1,3-oxazolidine190.1134.1, 90.160.1 ( −CH2​O from C2)High (~30 eV)

Experimental Protocol: LC-MS/MS Validation System

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. Do not rely solely on theoretical m/z values; instrument tuning and energy calibration are paramount.

Step 1: System Suitability & Energy Calibration

Causality: Before analyzing the unknown isomers, you must verify that your collision cell is accurately imparting energy.

  • Inject a standard solution of a known Boc-protected amino acid (e.g., Boc-Proline, 1 µg/mL).

  • Apply a Collision Energy (CE) ramp from 5 eV to 40 eV.

  • Validation Check: You must observe the sequential -56 Da and -44 Da neutral losses peaking between 10-15 eV. If these require >20 eV, your collision gas pressure or voltage calibration is off, which will skew the isomer differentiation.

Step 2: Sample Preparation
  • Dissolve the synthesized oxazolidine samples in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the [M+H]+ precursor.

Step 3: UHPLC Separation
  • Column: Polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mm). Causality: While the deprotected core is highly polar, the intact Boc-protected precursor is hydrophobic. A polar-embedded C18 prevents phase collapse while adequately retaining the intact molecule.

  • Mobile Phase: A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation Temp: 350°C.

  • Acquisition: Set up a Multiple Reaction Monitoring (MRM) or Product Ion Scan for precursor m/z 190.1.

  • Energy Ramping: Acquire data at two distinct collision energies: 15 eV (to observe the 1,2-oxazolidine ring cleavage) and 30 eV (to force the 1,3-oxazolidine ring cleavage).

Workflow S1 Sample Prep (1 µg/mL) S2 UHPLC (C18 Column) S1->S2 S3 ESI(+) (3.0 kV) S2->S3 S4 CID MS/MS (10-30 eV) S3->S4 S5 Data Analysis (Diagnostic Ions) S4->S5

Standardized LC-MS/MS workflow for the baseline separation and structural elucidation of isomers.

References

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry.[Link]

  • Dias, E. L., et al. (2005). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development.[Link]

  • Lu, M., et al. (2012). Photodegradation of the Isoxazolidine Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry.[Link]

Validation

Evaluating Protective Group Stability: N-Boc vs N-Cbz in 4-Hydroxy-1,2-oxazolidine Derivatives

Introduction 4-Hydroxy-1,2-oxazolidines (4-hydroxyisoxazolidines) are privileged heterocyclic scaffolds in medicinal chemistry. They are frequently utilized as conformationally restricted bioisosteres of 3-hydroxypyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-1,2-oxazolidines (4-hydroxyisoxazolidines) are privileged heterocyclic scaffolds in medicinal chemistry. They are frequently utilized as conformationally restricted bioisosteres of 3-hydroxypyrrolidines and serve as critical intermediates in the total synthesis of complex alkaloids and amino polyols 1. However, the presence of a secondary amine embedded within a cyclic hydroxylamine framework, combined with a free secondary hydroxyl group at the C4 position, presents a unique synthetic challenge.

When designing synthetic routes involving these derivatives, selecting the appropriate nitrogen protecting group—most commonly tert-butyloxycarbonyl (N-Boc) or carboxybenzyl (N-Cbz)—is paramount. This guide provides an objective, data-driven comparison of N-Boc and N-Cbz protective groups in 4-hydroxy-1,2-oxazolidine systems, focusing on their stability, orthogonality, and the mechanistic causality behind their deprotection profiles.

Mechanistic Causality: The N–O Bond Vulnerability

The fundamental difference between N-Boc and N-Cbz in 1,2-oxazolidine chemistry lies in their respective deprotection mechanisms and how these intersect with the inherent stability of the N–O bond.

The N–O bond in isoxazolidines is relatively weak (approx. 50–60 kcal/mol) and highly polarized. Transition metal-catalyzed hydrogenolysis readily inserts into this labile bond, reducing it to the corresponding amine and alcohol 2.

  • N-Cbz Deprotection: Typically requires hydrogenolysis (H₂ gas, Pd/C catalyst). Because the N–O bond is highly susceptible to reductive cleavage, standard Cbz deprotection conditions concomitantly cleave the isoxazolidine ring, yielding an acyclic 1,3-amino alcohol [[3]]().

  • N-Boc Deprotection: Proceeds via acid-catalyzed hydrolysis (e.g., using Trifluoroacetic acid, TFA). This ionic mechanism relies on the protonation of the carbamate carbonyl followed by the elimination of isobutylene and CO₂. Because it does not involve redox chemistry, the N–O bond remains completely unperturbed, allowing for orthogonal deprotection 4.

G Substrate 4-Hydroxy-1,2-oxazolidine (N-Protected) NBoc N-Boc Derivative Substrate->NBoc Boc2O NCbz N-Cbz Derivative Substrate->NCbz CbzCl TFA TFA / CH2Cl2 (Acidic) NBoc->TFA H2Pd H2, Pd/C (Hydrogenolysis) NCbz->H2Pd Intact Intact 1,2-Oxazolidine (Ring Retained) TFA->Intact Orthogonal Cleaved 1,3-Amino Alcohol (N-O Cleaved) H2Pd->Cleaved Concomitant Cleavage

Figure 1: Divergent deprotection pathways for N-Boc and N-Cbz 1,2-oxazolidines.

N-Boc: The Orthogonal Choice for Ring Retention

For workflows where the 1,2-oxazolidine ring must be preserved in the final product or advanced intermediate, N-Boc is the superior choice 5. The Boc group is installed easily using Boc-anhydride (Boc₂O) and is stable against the basic or nucleophilic conditions often used to functionalize the C4-hydroxyl group (e.g., alkylation, Swern oxidation).

Experimental Protocol: N-Boc Deprotection (Ring Retention)

This self-validating protocol ensures complete Boc removal without N–O bond degradation.

  • Dissolution: Dissolve the N-Boc-4-hydroxy-1,2-oxazolidine derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an inert argon atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise to prevent exothermic degradation.

  • Cleavage: Warm to room temperature and stir for 1–2 hours. Monitor via TLC (ninhydrin stain) until the starting material is entirely consumed.

  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically.

  • Neutralization: Pass the crude trifluoroacetate salt through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO₃ prior to extraction to yield the free cyclic hydroxylamine.

Workflow Step1 Step 1: Dissolution N-Boc-4-hydroxy-1,2-oxazolidine in anhydrous CH2Cl2 Step2 Step 2: Acidification Add TFA dropwise at 0 °C Step1->Step2 Step3 Step 3: Cleavage Stir at RT (1-2 h) Monitor by TLC Step2->Step3 Step4 Step 4: Concentration Remove volatiles in vacuo Step3->Step4 Step5 Step 5: Neutralization Basic resin or Na2CO3 (aq) Step4->Step5

Figure 2: Workflow for the acidic deprotection of N-Boc-1,2-oxazolidines.

N-Cbz: The Strategic Choice for Ring-Opening

While N-Cbz is generally avoided if the 1,2-oxazolidine ring must be retained, it becomes a powerful strategic tool when the isoxazolidine is used as a masked 1,3-amino alcohol. In the total synthesis of complex marine alkaloids, researchers often employ a "double deprotection" strategy where hydrogenolysis simultaneously removes the Cbz group and cleaves the N–O bond to reveal a highly functionalized amino polyol 3.

Experimental Protocol: N-Cbz Deprotection and N–O Cleavage
  • Preparation: Dissolve the N-Cbz-4-hydroxy-1,2-oxazolidine (1.0 mmol) in MS-grade Methanol (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd) carefully under a nitrogen atmosphere to avoid solvent ignition.

  • Hydrogenolysis: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4–12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the acyclic 1,3-amino alcohol.

Comparative Data: N-Boc vs N-Cbz

The following table summarizes the quantitative and qualitative performance metrics of both protecting groups on 4-hydroxy-1,2-oxazolidine scaffolds.

ParameterN-Boc (tert-Butyloxycarbonyl)N-Cbz (Carboxybenzyl)
Installation Reagent Boc₂O, Et₃N, DMAP (cat.)CbzCl, Na₂CO₃ or Et₃N
O-Acylation Risk (at C4-OH) Low (Requires excess base/DMAP)High (Requires strict stoichiometric control)
Stability to Base ExcellentExcellent
Stability to Acid Poor (Cleaved by TFA, HCl)Excellent (Stable to TFA)
Deprotection Conditions TFA/CH₂Cl₂ or HCl/DioxaneH₂, Pd/C or SmI₂
N–O Bond Integrity Retained (>95% intact)Cleaved (Yields 1,3-amino alcohol)
Primary Application Preserving the isoxazolidine heterocycleUtilizing the ring as a masked amino alcohol

Handling the C4-Hydroxyl Group: Side Reactions

When protecting the nitrogen of 4-hydroxy-1,2-oxazolidines, the free C4-hydroxyl group can participate in competitive O-acylation. Because CbzCl is a highly reactive acyl chloride, N,O-bis-Cbz protection is a common side reaction if the base concentration is not carefully controlled. Conversely, Boc₂O is generally more chemoselective for the amine, though O-Boc formation can occur if strongly basic conditions (e.g., NaH) or excess DMAP are employed. If O-acylation occurs, the O-Boc group can typically be selectively removed via mild basic hydrolysis (e.g., K₂CO₃/MeOH) without affecting the N-Boc group.

Conclusion

The choice between N-Boc and N-Cbz for 4-hydroxy-1,2-oxazolidine derivatives is dictated entirely by the desired fate of the N–O bond. N-Boc provides a robust, orthogonal system that allows for the safe deprotection of the amine while preserving the fragile cyclic hydroxylamine core. N-Cbz, owing to its reductive cleavage profile, acts as a dual-purpose trigger for simultaneous amine deprotection and heterocycle ring-opening.

References

  • Dikošová, L., et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles." Beilstein Journal of Organic Chemistry, 2020. 1

  • Kibayashi, C., et al. "Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids." National Institutes of Health (PMC). 4

  • "Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches." Marine Drugs, MDPI, 2021. 3

  • "Samarium(II) Iodide Reduction of Isoxazolidines." ResearchGate, 2004. 2

  • "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry." ACS Publications, 2016. 5

Sources

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Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Reactant of Route 2
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
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